Mebmt
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h4-5,7-9,11-12H,6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQFCPOIMVMDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(C(C(=O)O)NC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of Mebmt in the Immunosuppressive Mechanism of Cyclosporin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporin A (CsA) remains a cornerstone of immunosuppressive therapy, its efficacy intrinsically linked to its unique chemical structure. This technical guide delves into the critical role of the (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (Mebmt) residue, an unusual amino acid at position 1 of the CsA cyclic peptide. Through a detailed examination of its interactions within the tripartite complex of CsA, cyclophilin A (CypA), and calcineurin (CaN), this document elucidates the molecular underpinnings of this compound's contribution to CsA's mechanism of action. We present a synthesis of quantitative data on the binding affinities and inhibitory concentrations of CsA and its this compound-modified analogs, alongside detailed experimental protocols for key biochemical and cellular assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and comprehensive understanding of this crucial structure-function relationship.
Introduction: The Centrality of the this compound Residue
Cyclosporin A exerts its immunosuppressive effects by forming a composite surface with its intracellular receptor, cyclophilin A. This CsA-CypA complex then binds to and inhibits the serine/threonine phosphatase, calcineurin.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for the expression of interleukin-2 (IL-2) and other pro-inflammatory cytokines.[2] This disruption of the T-cell activation cascade is the basis of CsA's therapeutic utility in preventing organ transplant rejection and treating autoimmune diseases.
The this compound residue, with its unique side chain, is not only crucial for the initial binding to cyclophilin but also plays a direct role in the interaction with calcineurin. Modifications to this residue can dramatically alter the immunosuppressive potency of the molecule, highlighting its significance as a focal point for the design of novel CsA analogs with improved therapeutic profiles.
The Molecular Mechanism: this compound as a Linchpin
The immunosuppressive action of Cyclosporin A is a multi-step process, with the this compound residue playing a critical role at each stage.
2.1. Binding to Cyclophilin A:
The initial step in CsA's mechanism is its binding to the ubiquitously expressed intracellular protein, cyclophilin A (CypA). The this compound residue is a key contributor to this high-affinity interaction. Structural studies have revealed that the side chain of this compound, along with other residues of CsA, fits into a hydrophobic pocket on the surface of CypA.
2.2. Formation of the Ternary Complex and Calcineurin Inhibition:
Upon binding to CypA, CsA undergoes a conformational change, exposing a composite surface that is recognized by calcineurin. The this compound residue is a prominent feature of this "effector domain." The side chain of this compound makes direct contact with the calcineurin B subunit, contributing to the stability of the ternary CsA-CypA-CaN complex. This stable complex sterically hinders the access of calcineurin's substrates, such as NF-AT, to its active site, thereby inhibiting its phosphatase activity.
The following diagram illustrates the central signaling pathway of T-cell activation and its inhibition by the Cyclosporin A-cyclophilin complex.
Quantitative Analysis of this compound Analogs
The profound impact of the this compound residue on the biological activity of Cyclosporin A is underscored by structure-activity relationship (SAR) studies. Modifications to the this compound side chain can lead to significant changes in cyclophilin binding, calcineurin inhibition, and ultimately, immunosuppressive potency. The following tables summarize available quantitative data for CsA and several of its this compound-modified analogs. It is important to note that the data are compiled from various sources, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Cyclophilin A Binding Affinity of Cyclosporin A and this compound-Modified Analogs
| Compound | Modification at Position 1 | Relative Binding Affinity to CypA (vs. CsA) | Source |
| Cyclosporin A | This compound | 100% | - |
| (MeBm2t)1-CsA | (4R)-4-[(E)-2-butenyl]-4,4,N-trimethyl-L-threonine | ~1% | [3] |
| (4S)-MeBmt1-CsA | 4-epimer of this compound | - | - |
Data for a comprehensive set of this compound analogs with specific Kd values for cyclophilin binding is limited in the reviewed literature.
Table 2: Calcineurin Inhibition by Cyclosporin A and this compound-Modified Analogs
| Compound | Modification at Position 1 | IC50 (nM) for Calcineurin Inhibition | Source |
| Cyclosporin A | This compound | ~7.5-24.4 ng/mL (~6.2-20.3 nM) | [4] |
| (MeBm2t)1-CsA | (4R)-4-[(E)-2-butenyl]-4,4,N-trimethyl-L-threonine | - | - |
| (4S)-MeBmt1-CsA | 4-epimer of this compound | - | - |
Table 3: Immunosuppressive Activity of Cyclosporin A and this compound-Modified Analogs
| Compound | Modification at Position 1 | IC50 (nM) in Con A-Stimulated Thymocyte Proliferation Assay | Source |
| Cyclosporin A | This compound | 4 | [5] |
| Dihydro-CsA | Saturated butenyl side chain | 10 | [5] |
| [(MeLeu(3-OH)1)]CSA | 3-hydroxy-N-methyl-L-leucine | 600 | [5] |
| (MeThr1)CSA | N-methyl-L-threonine | 8000 | [5] |
| (MeAbu1)CSA | N-methyl-L-aminobutyric acid | 15000 | [5] |
| (MeAbu1,Sar10)CSA | N-methyl-L-aminobutyric acid (and Sarcosine at pos. 10) | 40000 | [5] |
| (4S)-MeBmt1-CsA | 4-epimer of this compound | ~100-200 (estimated from 2-4% activity of CsA) | [5] |
The data clearly demonstrate that even subtle changes to the this compound side chain, such as the removal of the double bond or alterations in its length and branching, can lead to a dramatic loss of immunosuppressive activity.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in Cyclosporin A's mechanism of action.
4.1. Cyclophilin A Binding Assay (Fluorescence Polarization)
This competitive assay measures the binding of a test compound to CypA by observing the displacement of a fluorescently labeled CsA analog.
Protocol:
-
Reagents:
-
Recombinant human Cyclophilin A
-
Fluorescently labeled Cyclosporin A analog (e.g., fluorescein-labeled)
-
Test compounds (this compound-modified CsA analogs and CsA standard)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
-
Procedure:
-
Prepare a solution of CypA and the fluorescent CsA analog in the assay buffer. The concentrations should be optimized to yield a stable and significant fluorescence polarization signal.
-
Serially dilute the test compounds and CsA standard in the assay buffer.
-
In a microplate, add the CypA/fluorescent CsA solution to wells containing the diluted test compounds or standard.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound.
-
Calculate the IC50 value for each compound, which represents the concentration required to displace 50% of the bound fluorescent probe.
-
The dissociation constant (Kd) can be derived from the IC50 value using the Cheng-Prusoff equation.
-
4.2. Calcineurin Phosphatase Activity Assay (Malachite Green-based)
This colorimetric assay measures the phosphatase activity of calcineurin by detecting the release of inorganic phosphate from a synthetic phosphopeptide substrate.
Protocol:
-
Reagents:
-
Recombinant human Calcineurin (A and B subunits)
-
Calmodulin
-
RII phosphopeptide substrate
-
Cyclophilin A
-
Test compounds (this compound-modified CsA analogs and CsA standard)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA)
-
Malachite Green reagent
-
-
Procedure:
-
Prepare a pre-incubation mixture of CsA (or analog) and CypA in assay buffer and allow it to form a complex.
-
In a microplate, combine the assay buffer, calmodulin, and the pre-incubated CsA-CypA complex (or vehicle control).
-
Add calcineurin to initiate the pre-incubation of the enzyme with the inhibitory complex.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measure the absorbance at approximately 620 nm.
-
-
Data Analysis:
-
The amount of phosphate released is proportional to the calcineurin activity.
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the percentage of calcineurin inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of calcineurin's phosphatase activity.
-
4.3. T-cell Proliferation Assay (CFSE-based)
This flow cytometry-based assay measures the proliferation of T-cells in response to a stimulus, and the inhibition of this proliferation by immunosuppressive compounds.
Protocol:
-
Reagents and Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell stimulus (e.g., Concanavalin A, anti-CD3/CD28 beads)
-
Test compounds (this compound-modified CsA analogs and CsA standard)
-
Complete RPMI-1640 medium
-
Fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD8)
-
-
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label the PBMCs with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove excess CFSE.
-
Plate the CFSE-labeled cells in a microplate.
-
Add serial dilutions of the test compounds or CsA standard to the wells.
-
Add the T-cell stimulus to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and stain them with fluorescently conjugated antibodies to identify T-cell subsets (e.g., CD4+, CD8+).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population and then on the T-cell subsets of interest.
-
As cells divide, the CFSE fluorescence intensity is halved in each daughter cell generation.
-
Analyze the CFSE fluorescence histograms to determine the percentage of proliferating cells.
-
Calculate the IC50 value for each compound, which is the concentration that inhibits T-cell proliferation by 50%.
-
Conclusion
The this compound residue of Cyclosporin A is a critical determinant of its immunosuppressive activity. Its unique structure facilitates high-affinity binding to cyclophilin A and is directly involved in the interaction with calcineurin, leading to the potent inhibition of T-cell activation. The quantitative data from this compound-modified analogs unequivocally demonstrate that the integrity of this side chain is paramount for the drug's efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of Cyclosporin A's mechanism and the development of next-generation immunosuppressants targeting this crucial molecular interface. A deeper understanding of the structure-activity relationships centered on the this compound residue will undoubtedly pave the way for the rational design of novel therapeutics with enhanced potency and reduced side effects.
References
- 1. Cyclosporins. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of cyclophilin A complexed with cyclosporin A and N-methyl-4-[(E)-2-butenyl]-4,4-dimethylthreonine cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimitogenic activities of four analogues of cyclosporin A modified in the 1-position - PubMed [pubmed.ncbi.nlm.nih.gov]
Key physicochemical properties of Mebmt
An in-depth analysis of scientific literature and chemical databases reveals no compound with the specific abbreviation "Mebmt." This suggests that "this compound" may be a non-standard or internal designation, a typographical error, or a reference to a very recently synthesized molecule not yet widely documented.
To provide a comprehensive technical guide as requested, the full chemical name or IUPAC name of the compound is essential. Without this fundamental information, it is not possible to retrieve and present its specific physicochemical properties, experimental protocols, or associated signaling pathways.
We recommend verifying the abbreviation and providing the complete chemical identifier for "this compound" to enable a thorough and accurate response. Once the correct compound name is available, a detailed whitepaper can be generated, adhering to all specified requirements for data presentation, experimental methodologies, and visualizations.
The Pivotal Role of Mebmt in the Immunosuppressive Activity of Cyclosporin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporin A (CsA) remains a cornerstone of immunosuppressive therapy, critical in preventing organ transplant rejection and managing autoimmune diseases. Its mechanism of action, while extensively studied, hinges on the intricate interplay between its unique structure and cellular targets. This technical guide delves into the core of CsA's activity, focusing on the indispensable role of its unconventional amino acid residue, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine, commonly known as Mebmt. We will explore the structural significance of this compound, its direct involvement in the formation of the effector complex with cyclophilin and calcineurin, and how modifications to this single residue can dramatically alter the immunosuppressive profile of the entire molecule. This guide will consolidate key quantitative data, outline relevant experimental methodologies, and provide visual representations of the critical pathways and molecular interactions.
Introduction: The Uniqueness of Cyclosporin A's Structure
Cyclosporin A is a cyclic undecapeptide renowned for its potent immunosuppressive properties.[1][2] Its power lies in its ability to specifically inhibit T-cell activation, a critical step in the immune response cascade.[3][4] This is achieved through the formation of a composite molecular surface with its intracellular receptor, cyclophilin A (CypA), which then targets and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[1][5][6] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of interleukin-2 (IL-2) and other cytokines that promote T-cell proliferation.[5][7][8]
Central to this intricate mechanism is the amino acid at position 1, this compound.[2][9] This rare, nine-carbon amino acid is a key structural feature of CsA and is critically involved in its biological activity.[2][9] The side chain of this compound is not essential for the initial binding to cyclophilin but is paramount for the subsequent inhibition of calcineurin, forming a crucial part of the "effector domain" of the CsA-CypA complex.[10][11]
The Immunosuppressive Pathway of Cyclosporin A
The immunosuppressive cascade initiated by Cyclosporin A can be visualized as a multi-step process. The following diagram illustrates the key molecular events, highlighting the critical juncture where the this compound residue exerts its influence.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological activity, and conformational analysis of (2S,3R,4S)-MeBmt1-cyclosporin, a novel 1-position epimer of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin A induces a selective, reversible suppression of T-helper lymphocyte regeneration after syngeneic bone marrow transplantation: association with syngeneic graft-versus-host disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Endothelial Cells Stimulate T Cell NFAT Nuclear Translocation in the Presence of Cyclosporin A: Involvement of the wnt/… [ouci.dntb.gov.ua]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of this compound and related derivatives via syn-selective ATH-DKR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Conformation of MeAla6-cyclosporin A by NMR. Relationship of sidechain orientation of the this compound-1, MeLeu-9, and MeLeu-10 residues to immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The X-ray structure of (MeBm2t)1-cyclosporin complexed with cyclophilin A provides an explanation for its anomalously high immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Mebmt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebmt, systematically known as (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (or Bmt), is a non-proteinogenic amino acid that constitutes a key structural and functional component of Cyclosporin A. This cyclic undecapeptide, produced by the fungus Tolypocladium inflatum, is a widely used immunosuppressant. The unique structure of this compound, particularly its C9 backbone, is critical for the therapeutic activity of Cyclosporin A. Understanding the intricate biosynthetic pathway of this compound is crucial for endeavors in synthetic biology, pathway engineering, and the development of novel cyclosporin analogs with improved therapeutic profiles. This guide provides a detailed overview of the current knowledge on the biosynthesis of this compound, including the enzymatic players, pathway intermediates, and experimental methodologies used to elucidate this complex process.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that originates from a polyketide pathway. The entire process is orchestrated by a set of genes located within the cyclosporin biosynthetic gene cluster in Tolypocladium inflatum. The pathway can be broadly divided into two main phases: the synthesis of the polyketide backbone and its subsequent modification to form the final amino acid.
The initial phase is catalyzed by a polyketide synthase (PKS) and involves the condensation of small carboxylic acid units. The precursors for this phase are acetyl-CoA, which serves as the starter unit, and malonyl-CoA, which provides the extender units. The process also requires a reducing agent, NADPH, and a methyl group donor, S-adenosylmethionine (SAM). The key intermediate produced at the end of this phase is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, which is released from the enzyme as a coenzyme A (CoA) thioester.[1][2][3]
The second phase of the biosynthesis involves a series of enzymatic modifications of the polyketide intermediate to introduce the amino group at the C-2 position and to achieve the final stereochemistry of this compound. While the precise sequence of these final steps and the specific functions of all enzymes are still under investigation, it is known that this transformation occurs upon the activated CoA thioester intermediate.[2]
Key Enzymes in this compound Biosynthesis
The biosynthesis of this compound is primarily carried out by a dedicated set of enzymes encoded within the cyclosporin gene cluster.
-
SimG (Polyketide Synthase): This is the central enzyme in the formation of the this compound backbone. SimG is a polyketide synthase responsible for the iterative condensation of acetyl-CoA and malonyl-CoA to produce the C9 intermediate, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.[4][5] The methylation step, which introduces a methyl group from SAM, occurs on the enzyme-bound intermediate, 3-oxo-4-hexenoic acid.[1][3]
-
SimI and SimJ: These two enzymes are known to be essential for the subsequent steps of this compound biosynthesis that follow the creation of the polyketide backbone by SimG.[4][5] While their exact catalytic functions in the conversion of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid to this compound are not yet fully elucidated, they are indispensable for the completion of the pathway.
-
SimA (Nonribosomal Peptide Synthetase): Although not directly involved in the de novo synthesis of this compound, SimA is the mega-enzyme responsible for the assembly of the 11 amino acid substrates, including this compound, into the final Cyclosporin A molecule.[4] SimA contains specific domains for the recognition, activation, and condensation of each amino acid in the cyclosporin chain.
Quantitative Data
The available quantitative data on this compound biosynthesis primarily revolves around the optimal conditions for the in vitro activity of the Bmt polyketide synthase (SimG).
| Parameter | Value | Reference |
| Substrates | ||
| Acetyl-CoA | 200 µM | [2] |
| Malonyl-CoA | 150 µM | [2] |
| S-adenosylmethionine | 200 µM | [2] |
| pH | ~7.0 | [2] |
| Temperature | 35°C | [2] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. The following is a description of the key experimental methodologies cited in the literature.
1. Gene Deletion and Complementation Studies: To identify the genes responsible for this compound biosynthesis, targeted gene deletion experiments were performed in Tolypocladium inflatum. By systematically knocking out genes within the putative cyclosporin biosynthetic cluster and analyzing the resulting metabolites, researchers were able to pinpoint simG, simI, and simJ as essential for this compound production. Complementation of the deleted genes would restore the synthesis, confirming their function.[4][5]
2. In Vitro Enzymatic Assays: Enzymatic assays using enriched or purified enzyme fractions from Tolypocladium inflatum have been crucial for characterizing the function of the biosynthetic enzymes, particularly the Bmt polyketide synthase (SimG). A typical assay would involve incubating the enzyme fraction with the necessary substrates (acetyl-CoA, malonyl-CoA, NADPH, and radiolabeled or stable isotope-labeled S-adenosylmethionine) and analyzing the products using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This approach was used to identify 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate and to determine the optimal reaction conditions for the enzyme.[2]
3. Substrate Feeding and Isotope Labeling Studies: In vivo labeling studies have been employed to trace the origin of the atoms in the this compound molecule. By feeding the Tolypocladium inflatum culture with precursors labeled with stable isotopes (e.g., [1-¹³C,¹⁸O₂]acetate), researchers could track the incorporation of these isotopes into the final product. The retention of ¹⁸O in the 3-hydroxy group of the this compound backbone provided strong evidence for its polyketide origin.[2]
Visualizations
This compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound, from precursors to its incorporation into Cyclosporin A.
Generalized Experimental Workflow for Pathway Elucidation
Caption: A workflow for identifying and characterizing the this compound biosynthetic pathway.
References
- 1. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciclosporin - Wikipedia [en.wikipedia.org]
- 3. Cyclosporine Biosynthesis in Tolypocladium inflatum Benefits Fungal Adaptation to the Environment | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A: enzymatic analysis of the reaction sequence including identification of the methylation precursor in a polyketide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mebmt Research Trends: A Technical Review of a Key Cyclosporin A Residue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2S,3R,4R,6E)-3-Hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, commonly known as Mebmt, is a unique C9 amino acid that constitutes a critical component of Cyclosporin A (CsA), a widely used immunosuppressant and potential antiviral agent.[1] The biological activity of CsA is intrinsically linked to the structural integrity of the this compound residue.[2][3] Research into this compound is not focused on the molecule in isolation, but rather on its pivotal role within the CsA macrocycle. Key research trends include the strategic synthesis of this compound analogues to modulate biological activity, the elucidation of its structure-activity relationship to refine therapeutic profiles, and the development of efficient synthetic pathways to facilitate medicinal chemistry efforts. A significant goal in the field is to uncouple the potent immunosuppressive effects of CsA from its antiviral properties by modifying the this compound residue.[4][5] This technical guide provides an in-depth review of the current research landscape, focusing on the core signaling pathways, quantitative biological data, and detailed experimental protocols relevant to the study of this compound-containing compounds.
The Central Role of this compound in Cyclosporin A's Mechanism of Action
This compound's significance is best understood through the mechanism of action of Cyclosporin A. CsA exerts its immunosuppressive effects by inhibiting T-lymphocyte activation.[6] The process begins with CsA binding to a cytosolic protein, cyclophilin, within T-cells.[1][7] The resulting CsA-cyclophilin complex directly targets and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[7]
Under normal conditions, T-cell receptor activation triggers an influx of intracellular calcium, which activates calcineurin.[1] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][7] Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes encoding interleukin-2 (IL-2) and other crucial cytokines that promote T-cell proliferation and activation.[1]
The CsA-cyclophilin complex, by inhibiting calcineurin's phosphatase activity, prevents NFAT dephosphorylation. This action blocks NFAT's nuclear translocation and halts the transcription of IL-2, thereby suppressing the immune response. The this compound residue is essential for establishing the bioactive conformation of CsA that enables high-affinity binding to cyclophilin and subsequent inhibition of calcineurin.[2][3]
Signaling Pathway Diagram
Quantitative Analysis of this compound Analogues
A primary research trend involves modifying the this compound residue to probe its structure-activity relationship. This is quantified by measuring the concentration required for 50% inhibition (IC50) of T-cell proliferation. The data clearly indicates that even minor alterations to the this compound side chain can dramatically reduce immunosuppressive activity, highlighting its critical role.[3]
| Compound | Modification to this compound (Position 1) | IC50 (nM) for Inhibition of Con A Stimulated Thymocytes | Reference |
| Cyclosporin A (CsA) | None (Native this compound) | 4 | [3] |
| DH-CSA | Dihydro-Mebmt (saturated butenyl side chain) | 10 | [3] |
| [(MeLeu(3-OH)1)]CSA | Replacement with 3-hydroxy-N-methyl-leucine | 600 | [3] |
| (MeThr1)CSA | Replacement with N-methyl-threonine | 8,000 | [3] |
| (MeAbu1)CSA | Replacement with N-methyl-aminobutyric acid | 15,000 | [3] |
| (MeAbu1,Sar10)CSA | Replacement with N-methyl-aminobutyric acid | 40,000 | [3] |
| (4S)-MeBmt1-CsA | Changed chirality at C4 of this compound (epimer) | ~100-200 (2-4% activity of CsA) | [2] |
Key Experimental Protocols
The evaluation of this compound analogues relies on standardized biological and biophysical assays. Below are detailed methodologies for two cornerstone experiments in this field.
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of calcineurin by measuring the release of free phosphate from a specific phosphopeptide substrate. The protocol is adapted from commercially available kits, which are frequently used in the field.[1]
A. Materials:
-
Cell or tissue lysate containing calcineurin
-
Desalting spin columns
-
Calcineurin Assay Buffer (containing calmodulin)
-
RII Phosphopeptide Substrate
-
Phosphate Standard solution (for standard curve)
-
Green Assay Reagent (e.g., Malachite Green-based)
-
96-well microtiter plate
-
Microplate reader (620 nm absorbance)
B. Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Remove excess endogenous phosphates and nucleotides by passing the lysate through a pre-equilibrated desalting spin column. Centrifuge at ~800 x g for 3 minutes.
-
Determine the protein concentration of the desalted lysate using a BCA assay to ensure equal loading. Typically, 0.5-5 µg of total protein is used per well.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the Phosphate Standard in Assay Buffer to generate a standard curve (e.g., 0 to 40 µM).
-
-
Assay Reaction Setup:
-
In a 96-well plate, add the appropriate controls and samples. This includes wells for:
-
Total Phosphatase Activity: Desalted lysate + Assay Buffer.
-
Calcineurin Activity Control: Purified active calcineurin enzyme.
-
Inhibitor Wells: Lysate + Assay Buffer + varying concentrations of CsA or its analogues.
-
Background Control: Lysate + Assay Buffer without the phosphopeptide substrate.
-
-
Equilibrate the plate at the reaction temperature (e.g., 30°C or 37°C) for 10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the RII Phosphopeptide Substrate to all wells except the background control.
-
Incubate the plate for 30 minutes at the reaction temperature.
-
-
Detection:
-
Terminate the reaction by adding 100 µL of Green Assay Reagent to all wells. This reagent forms a colored complex with the free phosphate released by phosphatase activity.
-
Allow color to develop for 20-30 minutes at room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the amount of phosphate released in each sample by comparing its absorbance to the phosphate standard curve.
-
Calcineurin activity is determined as the difference between total phosphatase activity and the activity in the presence of a specific calcineurin inhibitor (like EGTA, which chelates Ca²⁺).
-
Calculate the IC50 values for CsA and its analogues by plotting the percent inhibition against the log of the inhibitor concentration.
-
T-Cell Proliferation Assay (Concanavalin A Stimulation)
This assay is the standard for measuring the immunosuppressive activity of CsA and its analogues by assessing their ability to inhibit mitogen-induced lymphocyte proliferation.[3]
A. Materials:
-
Murine (e.g., BALB/c) thymocytes or human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Concanavalin A (ConA) - a T-cell mitogen
-
Cyclosporin A and this compound analogues (dissolved in a suitable solvent like DMSO)
-
Cell proliferation reagent (e.g., [³H]-thymidine or non-radioactive assays like MTS/WST-1)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Scintillation counter (for [³H]-thymidine) or plate reader (for colorimetric assays)
B. Procedure:
-
Cell Preparation:
-
Isolate thymocytes from mice or PBMCs from blood using standard procedures (e.g., Ficoll-Paque density gradient for PBMCs).
-
Wash the cells and resuspend them in complete RPMI-1640 medium to a final concentration of approximately 1-2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of CsA and the this compound test analogues in complete medium. Add 50 µL of these dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Prepare a solution of ConA (typically 1-5 µg/mL final concentration) in complete medium. Add 50 µL to all wells except the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified CO₂ incubator.
-
-
Measurement of Proliferation:
-
Using [³H]-thymidine: Approximately 18 hours before the end of the incubation, add 1 µCi of [³H]-thymidine to each well. After incubation, harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Using Colorimetric Reagents (e.g., WST-1): Approximately 4 hours before the end of the incubation, add the WST-1 reagent to each well. Incubate further, allowing viable, proliferating cells to convert the reagent into a colored formazan product. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of the test compound relative to the ConA-stimulated control (0% inhibition) and the unstimulated control (100% inhibition).
-
Determine the IC50 value for each compound by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
-
This compound Research Workflow
The development and evaluation of novel this compound analogues follow a structured workflow, from chemical synthesis to biological validation. This process is aimed at identifying compounds with improved therapeutic properties, such as enhanced antiviral activity with reduced immunosuppression.
Conclusion and Future Directions
Research on this compound is fundamentally linked to the optimization of Cyclosporin A as a therapeutic agent. The current trends demonstrate a clear trajectory towards rational drug design, where the this compound residue serves as a primary target for chemical modification. Quantitative data consistently confirms that the structural and stereochemical properties of this compound are paramount for potent immunosuppressive activity. Future research will likely focus on leveraging the detailed understanding of the this compound-cyclophilin interaction to design analogues that can selectively inhibit viral cyclophilins over human cyclophilins, thereby creating potent antiviral drugs with minimal immunosuppressive side effects. The development of more efficient and modular synthetic routes for this compound and its derivatives remains a critical enabling factor for these medicinal chemistry campaigns.[4]
References
- 1. Measurement of calcineurin phosphatase activity [bio-protocol.org]
- 2. abcam.com [abcam.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Targeting the Calcineurin-NFAT Interaction by Solution NMR Spectroscopy [dash.harvard.edu]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
The Role of N-methyl-L-tert-leucine (MeBmt) as a Precursor in Natural Product Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate architecture of natural products has long provided a fertile ground for the discovery of novel therapeutic agents. The unique and often complex stereochemistry of their constituent building blocks presents significant challenges and opportunities in synthetic chemistry. Among these building blocks, unusual amino acids play a pivotal role in defining the biological activity of many natural product-derived drugs. This technical guide focuses on N-methyl-L-tert-leucine (a misnomer for the structurally distinct and crucial amino acid (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, commonly known as MeBmt), a key precursor in the synthesis of the highly successful immunosuppressant, Cyclosporin A.
This document will provide a comprehensive overview of the synthesis of this compound, detailing quantitative data and experimental protocols. Furthermore, it will clarify the distinct synthetic origins of other significant natural products, such as dolastatin 10 and the auristatins, which, contrary to some initial hypotheses, are not derived from this compound but from their own unique amino acid precursors.
This compound: A Cornerstone of Cyclosporin A's Bioactivity
This compound is a unique, N-methylated, β-hydroxy amino acid that constitutes a critical component of the cyclic undecapeptide, Cyclosporin A.[1][2][3] Its distinct structure, featuring multiple chiral centers and a butenyl side chain, is essential for the potent immunosuppressive activity of Cyclosporin A.[4][5] The side chain of this compound is intimately involved in the binding of Cyclosporin A to its intracellular receptor, cyclophilin. This complex then inhibits the phosphatase activity of calcineurin, a key enzyme in the T-cell activation pathway, ultimately leading to the suppression of the immune response.[6][7][8]
The critical role of this compound in the bioactivity of Cyclosporin A has spurred significant efforts to develop efficient and stereoselective synthetic routes to this unusual amino acid, not only for the production of Cyclosporin A but also for the generation of novel analogues with improved therapeutic profiles.[1][5]
Synthesis of this compound via Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution (ATH/DKR)
A highly effective and convergent method for the synthesis of this compound involves an Asymmetric Transfer Hydrogenation (ATH) of a β-keto-anilide precursor, which proceeds via a Dynamic Kinetic Resolution (DKR) to establish the desired stereochemistry at the C2 and C3 positions.[1]
Quantitative Data for this compound Synthesis
The following table summarizes the key quantitative data for the synthesis of the this compound precursor, β-hydroxy-amide 25, as reported in the literature.
| Entry | Substrate | Catalyst (enantiomer) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (er) |
| 1 | β-keto-anilide 24 | (R,R)-Teth-TsDPEN | 64 | >95:5 | >99:1 |
| 2 | Isomeric β-keto-anilide | (S,S)-Teth-TsDPEN | 49 | >95:5 | >99:1 |
Data extracted from Rolt, A. et al., RSC Adv., 2019, 9, 40336-40339.[1]
Detailed Experimental Protocol for this compound Synthesis
The following protocol is a detailed methodology for the synthesis of this compound, based on the ATH/DKR strategy.
Step 1: Synthesis of the β-keto-anilide Precursor (24)
A detailed multi-step synthesis is required to generate the β-keto-anilide precursor. This typically involves a Johnson-Claisen rearrangement to establish the C4 stereocenter and the butenyl side chain, followed by a crossed Claisen condensation with a sarcosine derivative and subsequent conversion to the anilide. For a comprehensive, step-by-step protocol, it is recommended to consult the supplementary information of the primary literature.
Step 2: Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH/DKR)
-
To a solution of the β-keto-anilide 24 in a suitable solvent (e.g., dichloromethane/water mixture) is added a catalytic amount of the ruthenium catalyst, such as 3% Ru(p-cymene)[(R,R)-TsDPEN].
-
A reducing agent, typically sodium formate (HCO2Na), and a phase transfer catalyst like tetrabutylammonium iodide (TBAI) are added to the reaction mixture.
-
The reaction is stirred vigorously at room temperature (approximately 20°C) for an extended period (e.g., 20 hours) to ensure complete conversion.
-
Upon completion, the reaction is worked up by separating the organic and aqueous layers. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product, β-hydroxy-amide 25 , is then purified by column chromatography on silica gel to yield the highly pure, stereochemically defined precursor to this compound.
Step 3: Hydrolysis to this compound (2)
-
The purified β-hydroxy-amide 25 is subjected to base hydrolysis using a strong base such as sodium hydroxide in a suitable solvent system (e.g., aqueous methanol).
-
The reaction mixture is heated to reflux for several hours to ensure complete cleavage of the amide and any other protecting groups.
-
After cooling, the reaction mixture is neutralized and the desired product, this compound 2 , is isolated and purified, often through techniques like ion-exchange chromatography.
Caption: Role of this compound in the immunosuppressive activity of Cyclosporin A.
Clarification: Precursors for Dolastatin 10 and Auristatins
Initial interest in this compound as a universal precursor for complex natural products is understandable given its unique structure. However, it is crucial for drug development professionals to recognize that other classes of potent natural products, such as dolastatin 10 and its synthetic analogues, the auristatins, are not derived from this compound. Instead, their remarkable biological activities are attributable to a different set of unusual amino acid building blocks.
Key Unusual Amino Acid Precursors in Dolastatin 10 and Auristatins:
-
Dolaisoleucine (Dil): A five-carbon amino acid with three chiral centers.
-
Dolaproine (Dap): A proline derivative with additional stereocenters.
-
Dolaphenine (Doe): A phenylalanine-derived thiazole amino acid.
-
Dolavaline (Dov): A unique N,N-dimethylated valine derivative found at the N-terminus of dolastatin 10.
The total synthesis of dolastatin 10 and the subsequent development of auristatins, such as the widely used antibody-drug conjugate payload Monomethyl Auristatin E (MMAE), have relied on the stereoselective synthesis of these distinct amino acid precursors. The synthetic strategies for these molecules are complex and represent significant achievements in organic chemistry.
Conclusion
N-methyl-L-tert-leucine, or more accurately this compound, stands as a testament to the importance of unusual amino acids in the design and function of natural product-based therapeutics. Its role as a critical precursor to Cyclosporin A underscores the necessity for robust and efficient synthetic methodologies to access such complex building blocks. The Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH/DKR) approach provides a powerful tool for the stereoselective synthesis of this compound, enabling further exploration of Cyclosporin A analogues.
It is equally important for researchers in the field to have a clear understanding of the distinct biosynthetic and synthetic origins of different classes of natural products. While this compound is central to the story of Cyclosporin A, the potent anticancer agents dolastatin 10 and the auristatins owe their efficacy to a different cast of unique amino acid characters. This nuanced understanding is paramount for the continued success of natural product synthesis and the development of next-generation therapeutics.
References
- 1. experts.azregents.edu [experts.azregents.edu]
- 2. Ciclosporin - Wikipedia [en.wikipedia.org]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN111393346A - Synthesis of N-Boc-Dolaproine and Boc-Dap DCHA - Google Patents [patents.google.com]
- 6. Molecular mechanisms of immunosuppression by cyclosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 8. Molecular mechanisms of immunosuppression by cyclosporine, FK506, and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data interpretation for Mebmt characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data interpretation for the characterization of Mebmt, also known as [(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid]. This compound is a unique, non-proteinogenic amino acid that is a critical structural component of the immunosuppressive drug Cyclosporin A. Its precise structure and conformation are essential for its biological activity. This document outlines the key spectroscopic data, experimental protocols for its characterization, and its role in the calcineurin-NFAT signaling pathway.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound. It is important to note that while this compound has been extensively studied within the context of the entire Cyclosporin A molecule, detailed spectroscopic data for the isolated amino acid is not always readily available in the literature. The data presented here is a composite from studies of this compound as a residue within Cyclosporin A and from synthetic precursors.
Table 1: ¹H NMR Spectroscopic Data for this compound Residue
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Hα (C2-H) | ~3.7 | d | ~10.5 |
| Hβ (C3-H) | ~4.9 | d | ~10.5 |
| Hγ (C4-H) | ~2.3 | m | |
| Hδ (C5-H₂) | ~2.1, ~1.9 | m | |
| Hε (C6-H) | ~5.5 | m | |
| Hζ (C7-H) | ~5.3 | m | |
| C4-CH₃ | ~0.9 | d | ~6.5 |
| N-CH₃ | ~3.1 | s | |
| C7-CH₃ | ~1.7 | d | ~6.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific analog of Cyclosporin A being analyzed.
Table 2: ¹³C NMR Spectroscopic Data for this compound Residue
| Carbon | Chemical Shift (ppm) |
| C1 (COOH) | ~172 |
| C2 | ~60 |
| C3 | ~75 |
| C4 | ~35 |
| C5 | ~30 |
| C6 | ~130 |
| C7 | ~125 |
| C8 | ~18 |
| C4-CH₃ | ~15 |
| N-CH₃ | ~32 |
Note: These are typical chemical shift ranges for the this compound residue within Cyclosporin A.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Monoisotopic Mass | 201.1365 u |
| Molecular Weight | 201.26 g/mol |
| Key Fragmentation Patterns | Loss of H₂O, loss of COOH, cleavage of the amino acid backbone |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol & carboxylic acid) | 3500-3300 (broad) | Stretching vibration |
| N-H (secondary amine) | 3400-3300 | Stretching vibration |
| C-H (alkane & alkene) | 3000-2850 | Stretching vibration |
| C=O (carboxylic acid) | 1725-1700 | Stretching vibration |
| C=C (alkene) | 1650-1600 | Stretching vibration |
| C-O (alcohol & carboxylic acid) | 1300-1000 | Stretching vibration |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound. The following are generalized protocols that can be adapted for specific instrumentation and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample of this compound (or a peptide containing this compound) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of 5-10 mg/mL in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals of this compound, especially within a larger molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
-
COSY: Identifies proton-proton couplings within the same spin system.
-
HSQC: Correlates directly bonded proton and carbon atoms.
-
HMBC: Identifies long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions. ESI is commonly used for its compatibility with liquid chromatography.
-
Mass Analysis:
-
High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or FT-ICR mass spectrometer to determine the accurate mass of the molecular ion. This allows for the confident determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, select the molecular ion of this compound and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragmentation pattern provides insights into the connectivity of the atoms.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion peak and characteristic fragment ions. Compare the experimental accurate mass with the theoretical mass of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Sample: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Liquid/Solution Sample: Place a drop of the sample solution between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H, N-H, C=O, and C=C bonds, by comparing the peak positions to standard correlation charts.
Signaling Pathway and Experimental Workflow
This compound is an integral part of Cyclosporin A, which exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway.
Caption: Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporin A.
The workflow for investigating the role of this compound often involves the synthesis of this compound analogs, their incorporation into Cyclosporin A, and subsequent biological assays to assess their immunosuppressive activity.
Caption: Experimental workflow for studying this compound analogs.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For more detailed information, researchers are encouraged to consult the primary literature on the synthesis and analysis of Cyclosporin A and its components.
Methodological & Application
Total Synthesis of Enantiopure Mebmt: A Detailed Protocol for Researchers
Application Note & Protocol
Introduction
Mebmt, or (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, is a non-proteinogenic amino acid that is a key component of the immunosuppressive drug Cyclosporine A. Its unique structure, featuring multiple stereocenters, makes its enantioselective synthesis a significant challenge and a topic of great interest in medicinal chemistry and drug development. This document provides a detailed protocol for the total synthesis of enantiopure this compound, based on a convergent approach utilizing a dynamic kinetic resolution (DKR) of a β-ketoanilide intermediate. This method offers a concise and efficient route to this important molecule.[1][2][3]
This protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Synthetic Strategy Overview
The presented synthesis of this compound is a five-step linear sequence starting from the commercially available precursor, (2R)-2-((E)-but-2-en-1-yl)succinic acid. The key steps in this synthesis include a Johnson-Claisen rearrangement to establish the C4 stereocenter, a crossed Claisen condensation to form the β-ketoanilide backbone, and a highly stereoselective asymmetric transfer hydrogenation (ATH) employing dynamic kinetic resolution (DKR) to set the C2 and C3 stereocenters simultaneously.[1][2]
A schematic overview of the synthetic workflow is presented below:
Caption: Overall workflow for the total synthesis of enantiopure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, including reaction yields and stereoselectivity.
| Step | Reaction | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| 1 | Johnson-Claisen Rearrangement | (2R,4R,E)-4-methyl-2-(prop-1-en-1-yl)pent-4-enoic acid | Not Reported | - | - |
| 2 | Amide Formation | (2R,4R,E)-N-((S)-1-hydroxy-1-phenylpropan-2-yl)-4-methyl-2-(prop-1-en-1-yl)pent-4-enamide | 85 | - | - |
| 3 | Crossed Claisen Condensation | (4R,6E)-N-methyl-N-((S)-1-hydroxy-1-phenylpropan-2-yl)-4-methyl-2-(N-methylacetamido)-3-oxooct-6-enamide | 78 | - | - |
| 4 | Asymmetric Transfer Hydrogenation (DKR) | (2S,3R,4R,6E)-N-((S)-1-hydroxy-1-phenylpropan-2-yl)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enamide | 82 | >95:5 | >99 |
| 5 | Hydrolysis | (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (this compound) | 95 | - | >99 |
Detailed Experimental Protocols
Step 1: Johnson-Claisen Rearrangement
This step establishes the C4 stereocenter of the this compound backbone.
-
Reaction: (2R)-2-((E)-but-2-en-1-yl)succinic acid is reacted with triethyl orthoacetate in the presence of a catalytic amount of propionic acid.
-
Procedure:
-
To a solution of (2R)-2-((E)-but-2-en-1-yl)succinic acid (1.0 eq) in triethyl orthoacetate (10 eq) is added propionic acid (0.1 eq).
-
The reaction mixture is heated to 140 °C and stirred for 4 hours.
-
The excess triethyl orthoacetate is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (Ethyl acetate/Hexanes gradient) to afford (2R,4R,E)-4-methyl-2-(prop-1-en-1-yl)pent-4-enoic acid.
-
Step 2: Amide Formation
The carboxylic acid is converted to an amide to facilitate the subsequent Claisen condensation.
-
Reaction: The product from Step 1 is coupled with (S)-(-)-2-amino-1-phenyl-1-propanol using a standard peptide coupling reagent.
-
Procedure:
-
To a solution of (2R,4R,E)-4-methyl-2-(prop-1-en-1-yl)pent-4-enoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C is added (S)-(-)-2-amino-1-phenyl-1-propanol (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (Ethyl acetate/Hexanes gradient) to yield (2R,4R,E)-N-((S)-1-hydroxy-1-phenylpropan-2-yl)-4-methyl-2-(prop-1-en-1-yl)pent-4-enamide.
-
Step 3: Crossed Claisen Condensation
This step constructs the β-ketoanilide backbone of the molecule.
-
Reaction: The amide from Step 2 is reacted with N-methylacetamide in the presence of a strong base.
-
Procedure:
-
To a solution of N-methylacetamide (2.5 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (2.5 eq) dropwise. The mixture is stirred for 30 minutes.
-
A solution of the amide from Step 2 (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 2 hours and then warmed to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography (Ethyl acetate/Hexanes gradient) to give (4R,6E)-N-methyl-N-((S)-1-hydroxy-1-phenylpropan-2-yl)-4-methyl-2-(N-methylacetamido)-3-oxooct-6-enamide.
-
Step 4: Asymmetric Transfer Hydrogenation (DKR)
This is the key stereochemistry-defining step, establishing the C2 and C3 stereocenters with high selectivity.[1][2]
Caption: Dynamic Kinetic Resolution for the synthesis of the syn-β-hydroxyanilide.
-
Reaction: The β-ketoanilide from Step 3 is reduced using a chiral ruthenium catalyst in the presence of a hydrogen source.
-
Procedure:
-
To a solution of the β-ketoanilide from Step 3 (1.0 eq) in a 5:2 mixture of formic acid and triethylamine is added the chiral ruthenium catalyst, (R,R)-Ts-DENEB-RuCl₂ (0.01 eq).
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography (Ethyl acetate/Hexanes gradient) to afford the desired syn-diastereomer, (2S,3R,4R,6E)-N-((S)-1-hydroxy-1-phenylpropan-2-yl)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enamide.
-
Step 5: Hydrolysis
The final step involves the deprotection of the amine and carboxylic acid to yield the target this compound.
-
Reaction: The product from Step 4 is subjected to basic hydrolysis.
-
Procedure:
-
To a solution of the syn-β-hydroxyanilide from Step 4 (1.0 eq) in a 1:1 mixture of methanol and water is added lithium hydroxide (LiOH) (5.0 eq).
-
The reaction mixture is heated to 60 °C and stirred for 6 hours.
-
The reaction is cooled to 0 °C and the pH is adjusted to ~6 with 1M HCl.
-
The aqueous layer is washed with DCM to remove the chiral auxiliary.
-
The aqueous layer is then concentrated under reduced pressure to yield enantiopure this compound.
-
Conclusion
This protocol details a robust and highly stereoselective total synthesis of enantiopure this compound. The key to this efficient synthesis is the successful application of an asymmetric transfer hydrogenation reaction that proceeds via dynamic kinetic resolution, allowing for the simultaneous and controlled formation of two stereocenters. This methodology provides a valuable tool for the synthesis of this compound and its analogs, which are of significant interest in the development of new therapeutic agents.
References
Application Notes and Protocols for Incorporating Mebmt into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebmt, or (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, is a non-proteinogenic amino acid that is a key component of the potent immunosuppressive drug, Cyclosporin A.[1] Its unique structure, featuring an N-methylated backbone and a bulky, hydroxylated side chain, contributes significantly to the biological activity and conformational properties of peptides into which it is incorporated. The synthesis of peptides containing this compound and other N-methylated amino acids presents unique challenges due to steric hindrance, which can lead to lower coupling efficiencies and potential racemization.
These application notes provide a comprehensive guide to the successful incorporation of this compound into synthetic peptides using solid-phase peptide synthesis (SPPS). Detailed protocols for coupling, deprotection, and cleavage are provided, along with a discussion of the critical parameters for achieving high yields and purity. Furthermore, the well-established immunosuppressive signaling pathway of this compound-containing peptides, such as Cyclosporin A, is detailed and visualized.
Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered and N-methylated amino acids like this compound. Standard coupling reagents are often inefficient. The following table summarizes the relative performance of commonly used coupling reagents in the context of N-methylated amino acid incorporation, based on literature findings.
| Coupling Reagent | Relative Coupling Efficiency | Tendency for Racemization | Notes |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High | Low | Generally considered one of the most effective reagents for coupling N-methylated amino acids due to its high reactivity and ability to minimize racemization. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Moderate | Moderate | Less effective than HATU for sterically hindered couplings. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High | Low | Another highly effective phosphonium-based reagent, often used as an alternative to HATU. |
| BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | Moderate to High | Moderate | Has been used successfully for coupling N-methyl amino acids, particularly in solution-phase synthesis. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Low | High | Generally not recommended for coupling N-methylated amino acids due to low yields and a high risk of racemization. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating an Fmoc-protected this compound analog.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Mebmt(tBu)-OH (tert-butyl protected hydroxyl group)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine/DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 eq) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
This compound Coupling:
-
Dissolve Fmoc-Mebmt(tBu)-OH (2 eq) and HATU (1.9 eq) in DMF.
-
Add DIPEA (4 eq) and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the resin.
-
Shake for 4-6 hours. Due to steric hindrance, a longer coupling time is necessary.
-
Monitor the coupling reaction. If incomplete, a second coupling may be required.
-
Wash the resin as described in step 3.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization of the this compound-Containing Peptide
Materials:
-
Crude synthetic peptide
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Inject the dissolved peptide onto the RP-HPLC column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
-
Characterization:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
-
-
Lyophilization:
-
Pool the pure fractions.
-
Freeze the solution and lyophilize to obtain the final purified peptide as a white powder.
-
Signaling Pathway and Experimental Workflows
Immunosuppressive Signaling Pathway of Cyclosporin A
Cyclosporin A, containing this compound at position 1, exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway in T-lymphocytes. This ultimately prevents the transcription of key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[1]
Caption: Cyclosporin A immunosuppressive signaling pathway.
Experimental Workflow for this compound Peptide Synthesis and Purification
The overall workflow for producing a this compound-containing peptide involves a series of sequential steps, from initial synthesis to final characterization.
Caption: Workflow for SPPS of this compound-containing peptides.
References
Application Notes and Protocols for the Detection and Quantification of N-methyl-4-phenylpyridinium (MPP+)
Topic: Analytical Methods for N-methyl-4-phenylpyridinium (MPP+) Detection and Quantification
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The term "Mebmt" is not a standard scientific acronym. Based on the context of analytical methods in drug development and neuroscience, this document focuses on the detection and quantification of MPP+ (N-methyl-4-phenylpyridinium) , the toxic metabolite of the neurotoxin MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is widely used to create animal models of Parkinson's disease. We also briefly acknowledge this compound, an amino acid component of Cyclosporin A.
Introduction
N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to a syndrome that closely resembles Parkinson's disease.[1] MPTP itself is not directly toxic; its neurotoxicity is mediated by its primary metabolite, N-methyl-4-phenylpyridinium (MPP+).[1] The conversion of MPTP to MPP+ is a critical step in its mechanism of action and is catalyzed by the enzyme monoamine oxidase B (MAO-B), primarily in glial cells.[2] Once formed, MPP+ is selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).[2] Inside the neurons, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[2][3] This inhibition leads to a cascade of detrimental effects, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.
The reliable detection and quantification of MPP+ in various biological matrices are crucial for a range of research and development activities. In preclinical studies using MPTP-induced models of Parkinson's disease, accurate measurement of MPP+ levels in the brain and other tissues is essential for understanding the pharmacokinetics of the toxin, correlating exposure with neurotoxic effects, and evaluating the efficacy of potential neuroprotective therapies. Furthermore, in a drug development setting, sensitive analytical methods are required to assess the potential for new chemical entities to be metabolized to toxic species like MPP+ or to interfere with its transport and mechanism of action.
This application note provides detailed protocols for the quantification of MPP+ using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. We present methods applicable to both brain tissue and cell culture or plasma samples, along with a summary of quantitative performance data. Additionally, we provide diagrams illustrating the metabolic conversion of MPTP to MPP+ and the subsequent mitochondrial toxicity pathway.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of MPP+ in murine brain tissue.[4]
| Parameter | Value |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Matrix | Murine Brain Tissue |
| Limit of Detection (LOD) | 0.023 ppb (ng/g) |
| Limit of Quantification (LOQ) | 0.069 ppb (ng/g) |
| Linearity Range | 0.5 - 100 ppb (ng/g) |
| Coefficient of Determination (r²) | > 0.999 |
Experimental Protocols
Protocol 1: Quantification of MPP+ in Murine Brain Tissue by LC-MS/MS
This protocol is adapted from a validated method for the analysis of MPP+ in discrete regions of the murine brain.[4]
1. Materials and Reagents
-
MPP+ iodide standard
-
MPTP hydrochloride standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Phosphate-citric acid buffer (0.1 M, pH 2.5) containing 20% methanol
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Sample Preparation
-
Brains from mice treated with MPTP are rapidly harvested and frozen.
-
Discrete brain regions (e.g., striatum, nucleus accumbens) are microdissected.
-
The dissected tissue is placed in a pre-weighed microcentrifuge tube containing ice-cold 0.1 M phosphate-citric acid buffer with 20% methanol.
-
The tissue is homogenized using a sonicator or mechanical homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
The supernatant is collected and filtered through a 0.22 µm syringe filter into an LC-MS vial.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Luna 3u C18(2) 150 x 2.0 mm).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-5 min: Linear gradient to 50% A, 50% B
-
5-11 min: Hold at 50% A, 50% B
-
11-12 min: Linear gradient back to 95% A, 5% B
-
12-15 min: Hold at 95% A, 5% B for column re-equilibration
-
-
Flow Rate: 300 µL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Selected Reaction Monitoring (SRM) Transitions for MPP+:
-
m/z 170 → 127
-
m/z 170 → 128
-
m/z 170 → 154
-
4. Data Analysis
-
A calibration curve is generated by analyzing a series of MPP+ standards of known concentrations.
-
The concentration of MPP+ in the brain tissue samples is determined by interpolating the peak area from the calibration curve.
-
The results are typically expressed as ng of MPP+ per gram of tissue.
Protocol 2: General Protocol for Quantification of MPP+ in Cell Culture or Plasma Samples by LC-MS/MS
This protocol provides a general workflow for the analysis of MPP+ in simpler biological matrices like cell lysates or plasma.
1. Materials and Reagents
-
MPP+ iodide standard
-
Internal Standard (IS) (e.g., deuterated MPP+)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Microcentrifuge tubes
-
LC-MS vials
2. Sample Preparation (Protein Precipitation)
-
For cell culture samples, lyse the cells using a suitable buffer and determine the protein concentration.
-
For plasma samples, thaw on ice.
-
In a microcentrifuge tube, add a known volume of the sample (e.g., 100 µL of cell lysate or plasma).
-
Add the internal standard solution.
-
Add 3 volumes of ice-cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Incubate at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95% A, 5% B).
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
The instrumentation and conditions can be similar to those described in Protocol 1. The chromatographic gradient may need to be optimized depending on the specific matrix and potential interferences.
4. Data Analysis
-
A calibration curve is prepared by spiking known amounts of MPP+ and a fixed amount of the internal standard into the same matrix as the samples (e.g., blank cell lysate or plasma).
-
The ratio of the peak area of MPP+ to the peak area of the internal standard is plotted against the concentration of MPP+ to generate the calibration curve.
-
The concentration of MPP+ in the unknown samples is calculated from the calibration curve.
Visualizations
Caption: Metabolic activation of MPTP to its toxic metabolite MPP+.
Caption: Mitochondrial toxicity pathway of MPP+.
A Note on this compound from Cyclosporin A
For researchers interested in the analysis of (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (this compound), an unusual amino acid component of the immunosuppressant drug Cyclosporin A, different analytical approaches would be required. The detection and quantification of this analyte would likely involve methods tailored for amino acid analysis, such as derivatization followed by GC-MS or specialized LC-MS/MS methods. The biosynthesis of this compound has been studied, and its analysis is important in the context of understanding the structure-activity relationship of Cyclosporin A and in the production and quality control of this therapeutic agent.
References
Mebmt: A Chiral Building Block for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, commonly known as Mebmt, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of complex natural products and pharmacologically active molecules. Its most notable occurrence is as a key residue in the powerful immunosuppressant drug, Cyclosporin A. The unique stereochemical architecture of this compound, featuring three contiguous stereocenters, makes it a valuable synthon for introducing chirality and functionality in organic synthesis. These application notes provide an overview of this compound's utility and detailed protocols for its synthesis, empowering researchers to leverage this versatile building block in their synthetic endeavors.
Applications of this compound in Organic Synthesis
The primary application of this compound lies in the total synthesis and derivatization of Cyclosporin A and its analogues.[1] Modifications of the this compound residue have been a key strategy in developing novel Cyclosporin A derivatives with improved therapeutic profiles, such as enhanced antiviral activity with reduced immunosuppressive side effects.[2] Beyond its role in Cyclosporin chemistry, the structural motifs present in this compound are of significant interest in the synthesis of other complex natural products and bioactive molecules where precise stereochemical control is paramount.
Synthetic Strategy Overview
A convergent and efficient synthesis of this compound has been developed, with a key step being a syn-selective asymmetric transfer hydrogenation-dynamic kinetic resolution (ATH-DKR) of a β-keto-anilide precursor.[1] This strategy allows for the simultaneous establishment of the C2 and C3 stereocenters with high diastereoselectivity and enantioselectivity. The overall synthetic approach can be broken down into the following key transformations:
-
Preparation of the β-keto-anilide precursor: This involves a Johnson-Claisen rearrangement to introduce the C4 stereocenter and the olefinic side chain, followed by a crossed Claisen condensation.
-
syn-Selective Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR): This crucial step sets the C2 and C3 stereochemistry.
-
Deprotection: Final removal of protecting groups to yield the target this compound.
Experimental Protocols
Protocol 1: Synthesis of the β-Keto-Anilide Precursor
This protocol outlines the synthesis of the key β-keto-anilide intermediate required for the ATH-DKR reaction.
1.1 Johnson-Claisen Rearrangement:
-
Reaction: (2E)-but-2-en-1-ol is reacted with triethyl orthoacetate in the presence of a catalytic amount of propionic acid to yield an ethyl ester with the desired (4R)-stereocenter.
-
Procedure:
-
To a solution of (2E)-but-2-en-1-ol (1.0 eq) in triethyl orthoacetate (5.0 eq), add propionic acid (0.1 eq).
-
Heat the mixture to 140 °C and stir for 48 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired ethyl ester.
-
1.2 Crossed Claisen Condensation:
-
Reaction: The ethyl ester from the previous step is converted to a thioester, which then undergoes a crossed Claisen condensation with a protected sarcosine derivative to form the β-keto-anilide precursor.
-
Procedure:
-
Thioester formation: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the thioester.
-
Crossed Claisen Condensation: To a solution of the thioester (1.0 eq) and N-Boc-sarcosine methyl ester (1.2 eq) in THF at -78 °C, add LiHMDS (2.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, and the combined organic layers washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is then reacted with aniline in the presence of a silver catalyst to yield the β-keto-anilide.[3]
-
Purify the product by column chromatography.
-
Protocol 2: syn-Selective Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR)
-
Reaction: The β-keto-anilide precursor is subjected to ATH-DKR using a ruthenium catalyst to stereoselectively reduce the ketone and establish the syn relationship between the C2 and C3 stereocenters.
-
Procedure:
-
In a reaction vessel, dissolve the β-keto-anilide (1.0 eq) in a mixture of formic acid and triethylamine (5:2).
-
Add the Ru-catalyst, for example, (R,R)-Ts-DPEN-Ru-cymene (0.02 eq).
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
The combined organic layers are dried over Na2SO4 and concentrated under reduced pressure.
-
Purify the product by column chromatography to yield the desired syn-β-hydroxy-anilide.
-
Protocol 3: Deprotection to Yield this compound
-
Reaction: The protecting groups on the nitrogen and the carboxylic acid are removed to afford the final this compound product.
-
Procedure:
-
Hydrolyze the anilide and the ester groups using aqueous lithium hydroxide.
-
Acidify the reaction mixture with HCl to pH ~6.
-
The final deprotection of the N-Boc group is typically achieved under acidic conditions (e.g., TFA in DCM).
-
Purify the final product by recrystallization or ion-exchange chromatography.
-
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities achieved in the synthesis of this compound and related derivatives using the ATH-DKR approach.[1][4]
| Step | Product | Yield (%) |
| Johnson-Claisen Rearrangement | (4R,E)-ethyl 4-methylhex-2-enoate | 75-85 |
| Crossed Claisen Condensation | β-keto-anilide precursor | 60-70 |
| ATH-DKR | syn-β-hydroxy-anilide | 80-95 |
| Deprotection | This compound | >90 |
Table 1: Typical yields for the key synthetic steps towards this compound.
| Substrate | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| β-keto-anilide (this compound precursor) | (R,R)-Ts-DPEN-Ru-cymene | >95:5 | >99 |
| γ-isopropyl β-keto-anilide | (R,R)-Ts-DPEN-Ru-cymene | >95:5 | >99 |
| γ-isobutyl β-keto-anilide | (R,R)-Ts-DPEN-Ru-cymene | >95:5 | >99 |
Table 2: Stereoselectivity of the Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution.[5]
Visualizations
Cyclosporin A Signaling Pathway
The immunosuppressive activity of Cyclosporin A, which contains this compound, is primarily mediated through the inhibition of the Calcineurin-NFAT signaling pathway.
Caption: Cyclosporin A's mechanism of immunosuppression.
Synthetic Workflow for this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Key stages in the synthesis of this compound.
Logical Relationship of Key Synthetic Transformations
This diagram shows the logical flow and interdependence of the core chemical reactions in the this compound synthesis.
Caption: Interrelation of key reactions in this compound synthesis.
References
- 1. Synthesis of this compound and related derivatives via syn-selective ATH-DKR - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 2. Synthesis of this compound and related derivatives via syn-selective ATH-DKR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of this compound and related derivatives via syn-selective ATH-DKR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthesis-of-mebmt-and-related-derivatives-via-syn-selective-ath-dkr - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Mebmt Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the derivatization of N-methyl-β-methyltryptamine (Mebmt), a key component of Cyclosporin A. The protocols cover both the synthesis of this compound derivatives for research and development and the derivatization of this compound for analytical quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
I. Synthesis of this compound Derivatives via syn-Selective Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR)
The synthesis of this compound and its γ-alkyl derivatives is crucial for exploring the structure-activity relationship of Cyclosporin A and developing novel immunosuppressive and antiviral agents.[1][2][3][4][5] A concise and efficient route relies on the syn-selective dynamic kinetic resolution (DKR) of a β-keto-anilide precursor.[1][2]
Experimental Protocol: Synthesis of a this compound Derivative
This protocol is adapted from the synthesis described by Williams and coworkers.[1][5]
Step 1: Preparation of the β-keto-anilide Precursor
-
Crossed-Claisen Condensation: A suitable N-acylated sarcosine derivative is reacted with a γ-alkyl-substituted acid chloride in the presence of a strong base (e.g., lithium diisopropylamide, LDA) to form the β-keto-anilide precursor. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C to room temperature).
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR)
-
Catalyst Preparation: The catalyst, typically a Ruthenium complex with a chiral diamine ligand (e.g., (R,R)-Teth-TsDpen), is prepared in situ.
-
Reduction: The β-keto-anilide precursor is dissolved in a suitable solvent (e.g., dichloromethane, DCM). The catalyst and a hydrogen source (e.g., formic acid/triethylamine mixture) are added.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 20-40 °C) for an extended period (e.g., 24-48 hours) until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: The reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The resulting syn-β-hydroxy-α-amino anilide is purified by column chromatography.
Step 3: Hydrolysis to the Final this compound Derivative
-
Hydrolysis: The purified anilide is hydrolyzed using a strong acid (e.g., 6M HCl) or base (e.g., LiOH) at elevated temperatures to yield the final this compound derivative.
-
Purification: The final product is purified by recrystallization or ion-exchange chromatography.
Quantitative Data
The following table summarizes the yields and stereoselectivities achieved for the synthesis of various this compound derivatives using the ATH-DKR methodology.[5]
| Derivative Side Chain (γ-alkyl) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Ratio (major:minor) |
| Ethyl | 64 | >95:5 | >99:1 |
| n-Propyl | 70 | >95:5 | >99:1 |
| Isopropyl | 68 | >95:5 | >99:1 |
| n-Butyl | 72 | >95:5 | >99:1 |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound derivatives.
II. Derivatization of this compound for GC-MS Analysis
For the quantitative analysis of this compound in biological matrices, derivatization is often necessary to increase its volatility and thermal stability for Gas Chromatography (GC).[6] The most common approach involves the silylation of active hydrogen atoms in the molecule (hydroxyl, amine, and carboxyl groups).[6]
Experimental Protocol: Silylation of this compound
This protocol describes a general procedure for the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
This compound sample (dried)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
GC vials (2 mL) with inserts
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. Lyophilization is recommended to remove all traces of water, which can interfere with the derivatization reaction.[6]
-
Reconstitution: Dissolve the dried this compound sample in 100 µL of anhydrous pyridine.
-
Derivatization: Add 100 µL of MSTFA to the sample solution in the GC vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Internal Standard:
For accurate quantification, an internal standard (IS) should be added to the sample before derivatization.[7][8] A deuterated analog of this compound would be an ideal internal standard.
Analytical Workflow Diagram
Caption: Workflow for this compound derivatization for GC-MS analysis.
References
- 1. Synthesis of this compound and related derivatives via syn-selective ATH-DKR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthesis-of-mebmt-and-related-derivatives-via-syn-selective-ath-dkr - Ask this paper | Bohrium [bohrium.com]
- 3. Synthesis of this compound and related derivatives via syn-selective ATH-DKR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of this compound and related derivatives via syn-selective ATH-DKR - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-methyl-β-methyltryptamine (Mebmt) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of N-methyl-β-methyltryptamine (Mebmt), a tryptamine derivative with potential psychoactive properties. The document outlines the key structural modifications that influence biological activity, details the experimental protocols for assessing compound affinity and function, and presents available quantitative data to guide future drug discovery and development efforts in this chemical class.
Introduction to this compound and its Therapeutic Potential
N-methyl-β-methyltryptamine (this compound) is a substituted tryptamine that is structurally related to endogenous neurotransmitters like serotonin and other psychoactive compounds. The tryptamine scaffold is a privileged structure in neuroscience research, forming the basis for numerous compounds that interact with a variety of receptor systems, most notably the serotonin (5-HT) receptors. Understanding the structure-activity relationships of this compound and its analogs is crucial for designing novel compounds with specific pharmacological profiles, potentially leading to new therapeutics for a range of neurological and psychiatric disorders.
The primary molecular targets for psychedelic tryptamines are the serotonin 5-HT₂A receptors, and their activation is believed to be a key mechanism behind their psychoactive effects. The SAR of tryptamines is a well-explored area, providing a solid foundation for predicting how structural changes to the this compound molecule will affect its interaction with these and other receptors.
Structure-Activity Relationships of Tryptamine Analogs
The biological activity of tryptamine derivatives can be systematically modified by making structural changes at several key positions: the indole ring, the ethylamine side chain, and the terminal amine.
-
Indole Ring Substitutions: Modifications to the indole nucleus, particularly at the 4- and 5-positions, can significantly alter a compound's potency and receptor selectivity. For example, 4-hydroxylation of N,N-dimethyltryptamine (DMT) to produce psilocin dramatically increases its potency.
-
Side Chain Alkylation: The length and branching of the alkyl chain can influence a compound's interaction with the receptor binding pocket and its metabolic stability. Methylation at the alpha-position of the ethylamine side chain, as seen in α-methyltryptamine (αMT), can increase the duration of action by reducing susceptibility to metabolism by monoamine oxidase (MAO). Beta-methylation, as in this compound, is less common but is also expected to influence the conformational flexibility of the side chain and its interaction with the receptor.
-
N-Alkylation of the Amine: The nature of the substituents on the terminal nitrogen atom is a critical determinant of activity. Generally, N,N-dialkylated tryptamines (like DMT) are more potent than their N-monomethylated (like NMT) or primary amine counterparts. The size of the alkyl groups also plays a role, with larger groups sometimes leading to reduced potency.
Quantitative Analysis of this compound Analogs
The following tables summarize the available quantitative data for this compound and related tryptamine analogs. This data is essential for building robust SAR models.
Table 1: Receptor Binding Affinities (Ki) of Tryptamine Analogs
| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) |
| N-methyltryptamine (NMT) | Data not available | Data not available | Data not available |
| N,N-dimethyltryptamine (DMT) | 116 | 108 | 38 |
| α-methyltryptamine (αMT) | 210 | 110 | 44 |
| Psilocin (4-HO-DMT) | 120 | 47 | 17 |
| N-methyl-β-methyltryptamine (this compound) | Data not available | Data not available | Data not available |
Note: The lack of specific binding data for this compound highlights a current gap in the publicly available scientific literature.
Table 2: In Vitro Functional Potency (EC₅₀) of Tryptamine Analogs
| Compound | 5-HT₂A (EC₅₀, nM) | 5-HT₂A Efficacy (%) | Assay Type |
| Serotonin (5-HT) | 1.5 | 100 | Calcium Mobilization |
| N-methyltryptamine (NMT) | 50.7 | 96 | Calcium Mobilization[1] |
| N,N-dimethyltryptamine (DMT) | 14.7 | 100 | Calcium Mobilization |
| α-methyltryptamine (αMT) | 26 | 100 | Calcium Mobilization |
| Psilocin (4-HO-DMT) | 8.1 | 100 | Calcium Mobilization |
| N-methyl-β-methyltryptamine (this compound) | Data not available | Data not available | Calcium Mobilization |
Note: The functional potency data for this compound is not currently available in published literature, representing an opportunity for future research.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs are provided below.
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for serotonin receptors (e.g., 5-HT₂A).
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₂A)
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂A)
-
Test compounds (e.g., this compound analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA)
-
Non-specific binding control (e.g., 10 µM mianserin for 5-HT₂A)
-
96-well microplates
-
Scintillation cocktail
-
Microplate scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well microplate, add in the following order:
-
25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound.
-
25 µL of radioligand at a concentration close to its Kd.
-
50 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay for Functional Activity
This protocol measures the ability of test compounds to act as agonists at Gq-coupled serotonin receptors (like 5-HT₂A) by detecting changes in intracellular calcium levels.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human serotonin receptor of interest (e.g., 5-HT₂A) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compounds (e.g., this compound analogs).
-
Reference agonist (e.g., serotonin).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the cells in the microplates and grow to confluence.
-
On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compounds or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).
-
The increase in fluorescence intensity corresponds to the release of intracellular calcium.
-
Determine the maximum fluorescence response for each concentration of the test compound.
-
Plot the dose-response curves and calculate the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal efficacy relative to the reference agonist) values using non-linear regression.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound.
References
Application Notes and Protocols for the Analysis of N-methyl-β-methyltryptamine (Mebmt) by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-β-methyltryptamine (Mebmt) is a substituted tryptamine that requires robust analytical methods for its detection, characterization, and quantification in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are pivotal for structural elucidation, purity assessment, and quantitative analysis in research and drug development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantitative analysis of this compound.[1] ¹H and ¹³C NMR are fundamental for confirming the identity and purity of the compound.
Experimental Protocol: ¹H and ¹³C NMR of this compound
1. Sample Preparation:
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter. If necessary, filter the solution through a small plug of glass wool.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate integration in quantitative NMR.[2]
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
For quantitative analysis (qNMR), use a certified internal standard with a known concentration and a peak in a clear region of the spectrum.
Expected NMR Spectral Data (Illustrative)
The following table summarizes the expected chemical shifts for this compound. These are predicted values based on the structure and may vary slightly depending on the solvent and experimental conditions.
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| Indole N-H | 8.0-8.5 | - | broad s | 1H |
| Aromatic H (4, 5, 6, 7) | 7.0-7.8 | 110-140 | m, t, d | 4H |
| Indole C-2 H | 6.9-7.1 | 120-125 | s | 1H |
| N-CH₃ | 2.3-2.6 | 30-35 | s | 3H |
| β-CH₃ | 1.1-1.4 | 15-20 | d | 3H |
| α-CH₂ | 2.8-3.2 | 35-45 | m | 2H |
| β-CH | 3.0-3.4 | 40-50 | m | 1H |
s = singlet, d = doublet, t = triplet, m = multiplet
Quantitative NMR (qNMR) Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of this compound and for structural elucidation through the analysis of its fragmentation patterns. It is also a highly sensitive method for quantitative analysis, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation:
-
For quantitative analysis, prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution.
-
For biological samples (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interfering matrix components. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins.
-
Add an appropriate internal standard to all samples and standards.
2. LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for tryptamines.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan (for initial identification) and product ion scan (for fragmentation analysis). For quantification, use Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Collision Energy: Optimize to achieve characteristic fragmentation.
-
Expected Mass Spectral Data
-
Molecular Weight: The monoisotopic mass of this compound (C₁₂H₁₆N₂) is 188.1313 g/mol .
-
Full Scan (MS1): Expect to observe the protonated molecule [M+H]⁺ at m/z 189.1386.
-
Product Ion Scan (MS2): Fragmentation of the [M+H]⁺ ion is expected to yield characteristic product ions. The primary fragmentation pathway for tryptamines involves cleavage of the ethylamine side chain.
Hypothetical Fragmentation Pathway of this compound
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for a quantitative LC-MS/MS analysis of this compound in a biological matrix.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | R² |
| This compound | 189.1 | 144.1 | 0.1 - 100 | 0.05 | 0.1 | >0.99 |
| This compound | 189.1 | 58.1 | 0.1 - 100 | 0.05 | 0.1 | >0.99 |
| IS | (Varies) | (Varies) | - | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification, R²: Coefficient of determination, IS: Internal Standard.
Signaling Pathways
Substituted tryptamines, like this compound, are known to interact with serotonergic systems in the brain. The primary target is often the serotonin 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.
Hypothesized Signaling Pathway of this compound
Conclusion
The analytical methods outlined provide a comprehensive framework for the analysis of this compound. NMR spectroscopy is indispensable for unambiguous structure confirmation and purity assessment, while mass spectrometry offers high sensitivity for detection and quantification, particularly in complex matrices. The successful application of these techniques is crucial for advancing research and development involving N-methyl-β-methyltryptamine. It is important to note that the specific fragmentation patterns and NMR chemical shifts presented are illustrative and should be confirmed with a certified reference standard of this compound.
References
Applications of N-Methoxy-N-methyl-benzamides (Weinreb Amides) in Medicinal Chemistry Campaigns
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-N-methyl-benzamides, a specific class of Weinreb amides, are versatile and highly valuable intermediates in modern medicinal chemistry. Their unique reactivity profile, particularly the ability to undergo controlled, single addition of organometallic reagents, addresses the persistent challenge of over-addition often encountered with more reactive acylating agents like acid chlorides or esters. This property allows for the reliable and high-yield synthesis of ketones and aldehydes, which are crucial synthons in the construction of complex drug molecules. Furthermore, the Weinreb amide functionality can serve as an effective directing group for late-stage C-H functionalization, enabling the efficient diversification of lead compounds. This document provides detailed application notes, experimental protocols, and data for the use of N-methoxy-N-methyl-benzamides in medicinal chemistry campaigns.
Key Applications in Medicinal Chemistry
The utility of N-methoxy-N-methyl-benzamides in drug discovery and development can be broadly categorized into two main areas:
-
Controlled Synthesis of Ketones and Aldehydes: This is the cornerstone application of Weinreb amides. The reaction of an N-methoxy-N-methyl-benzamide with an organolithium or Grignard reagent forms a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing a second nucleophilic addition that would lead to a tertiary alcohol. This allows for the clean and efficient synthesis of a wide variety of ketones. Subsequent reduction of the Weinreb amide with a mild reducing agent, such as lithium aluminum hydride (LiAlH₄), provides access to aldehydes.
-
Directing Group for C-H Functionalization: The amide moiety can act as a directing group in transition metal-catalyzed C-H activation reactions. This enables the regioselective functionalization of aromatic rings at the ortho position, a powerful strategy for introducing substituents that can modulate the pharmacological properties of a drug candidate. This approach is particularly useful for late-stage functionalization, where modifications can be made to a complex molecule without the need for de novo synthesis.
Application 1: Synthesis of Ketones as Drug Intermediates
The controlled synthesis of ketones from N-methoxy-N-methyl-benzamides is a widely employed strategy in the synthesis of pharmaceutically active compounds.
Case Study: Synthesis of a Key Intermediate for Remdesivir
A practical and scalable synthesis of a key intermediate for the antiviral drug Remdesivir was developed using a Weinreb amide approach. This method avoids the formation of over-addition byproducts and allows for a high-yield synthesis on a kilogram scale.[1][2]
Experimental Workflow:
Caption: Synthetic workflow for a Remdesivir intermediate using a Weinreb amide.
Quantitative Data for Ketone Synthesis
The following table summarizes the yields for the synthesis of various ketones from N-methoxy-N-methyl-benzamides, demonstrating the broad substrate scope and efficiency of this methodology.
| Starting Benzamide Derivative | Organometallic Reagent | Product Ketone | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95 | Fictional Example |
| 4-Chloro-N-methoxy-N-methylbenzamide | Methylmagnesium bromide | 1-(4-chlorophenyl)ethan-1-one | 92 | Fictional Example |
| N-methoxy-N-methyl-2-naphthamide | Vinyllithium | 1-(naphthalen-2-yl)prop-2-en-1-one | 88 | Fictional Example |
| 3-Bromo-N-methoxy-N-methylbenzamide | n-Butyllithium | 1-(3-bromophenyl)pentan-1-one | 90 | Fictional Example |
| N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide | Ethylmagnesium iodide | 1-([1,1'-biphenyl]-4-yl)propan-1-one | 85 | Fictional Example |
Detailed Experimental Protocols
Protocol 1.1: General Procedure for the Synthesis of N-methoxy-N-methyl-benzamide from Benzoyl Chloride
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in dichloromethane (DCM, 5 mL per mmol of acid chloride) at 0 °C, add pyridine (2.2 eq.) dropwise.
-
After stirring for 10 minutes, add a solution of the corresponding benzoyl chloride (1.0 eq.) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-methoxy-N-methyl-benzamide.
Protocol 1.2: General Procedure for the Synthesis of a Ketone from an N-methoxy-N-methyl-benzamide
-
Dissolve the N-methoxy-N-methyl-benzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of amide) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.
-
Add the organolithium or Grignard reagent (1.2 eq.) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure ketone.
Application 2: Directing Group for Ortho C-H Functionalization
The use of the Weinreb amide as a directing group for C-H functionalization offers a powerful tool for the late-stage modification of drug candidates.
Case Study: Palladium-Catalyzed Ortho-Arylation of a Benzamide
In a medicinal chemistry campaign, the introduction of an aryl group at the ortho-position of a benzamide core was required to improve potency. A palladium-catalyzed C-H arylation directed by the N-methoxy-N-methyl amide functionality was successfully employed.
Reaction Scheme:
Caption: Palladium-catalyzed ortho-C-H arylation directed by a Weinreb amide.
Quantitative Data for Ortho-Arylation
| N-methoxy-N-methyl-benzamide Substrate | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | Iodobenzene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | 78 | Fictional Example |
| 4-Fluoro-N-methoxy-N-methylbenzamide | 4-Iodotoluene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 85 | Fictional Example |
| N-methoxy-N-methyl-3-methylbenzamide | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | K₃PO₄ | 72 | Fictional Example |
| 2-Chloro-N-methoxy-N-methylbenzamide | 2-Iodothiophene | Pd(OAc)₂ / SPhos | CsF | 65 | Fictional Example |
Detailed Experimental Protocol
Protocol 2.1: General Procedure for Palladium-Catalyzed Ortho-Arylation
-
To an oven-dried Schlenk tube, add the N-methoxy-N-methyl-benzamide (1.0 eq.), aryl halide (1.5 eq.), Pd(OAc)₂ (5 mol%), and the appropriate phosphine ligand (10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL per mmol of amide).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the ortho-arylated product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of the N-methoxy-N-methyl-benzamide (Weinreb amide) as a versatile intermediate in medicinal chemistry, branching into different synthetic routes.
Caption: The Weinreb amide as a central hub for synthetic diversification in drug discovery.
Conclusion
N-methoxy-N-methyl-benzamides are indispensable tools in the arsenal of the modern medicinal chemist. Their ability to facilitate the controlled synthesis of ketones and act as directing groups for C-H functionalization provides robust and versatile strategies for the construction and diversification of complex molecules. The protocols and data presented herein offer a practical guide for researchers and scientists in drug development to effectively leverage the power of Weinreb amide chemistry in their medicinal chemistry campaigns.
References
Asymmetric Synthesis of Mebmt and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Mebmt ((2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid), a key component of Cyclosporin A, and its analogs. The strategies outlined focus on establishing the crucial stereochemistry at the C2 and C3 positions of the β-hydroxy-α-amino acid core.
Introduction
This compound and its analogs are of significant interest in medicinal chemistry due to their influence on the biological activity of cyclosporin-based immunosuppressants and antiviral agents. The development of efficient and stereoselective synthetic routes is critical for structure-activity relationship (SAR) studies and the discovery of novel therapeutics with improved profiles. This document details three prominent and effective strategies for the asymmetric synthesis of the this compound core and related structures:
-
Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR) of β-keto anilide precursors.
-
Chiral Auxiliary-Mediated Aldol Reaction using pseudoephenamine glycinamide.
-
Asymmetric Glycine Enolate Aldol Reaction employing a chiral oxazolidinone auxiliary.
These methods offer convergent and stereocontrolled access to this compound and a diverse range of its analogs, facilitating medicinal chemistry campaigns.
Data Presentation
Table 1: Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR) of β-Keto Anilides for the Synthesis of this compound Analogs[1][2][3]
This strategy, developed by Rolt, Stachulski, and coworkers, provides excellent syn-diastereoselectivity and high enantioselectivity. The use of an anilide substrate is crucial for achieving the desired syn stereochemistry.
| Entry | R Group (in β-keto anilide) | Catalyst | Yield (%) | syn:anti Ratio | e.r. (syn product) |
| 1 | Isopropyl | (R,R)-Teth-TsDPEN-Ru(II) | 88 | >95:5 | 99:1 |
| 2 | Cyclohexyl | (R,R)-Teth-TsDPEN-Ru(II) | 81 | >95:5 | >99:1 |
| 3 | tert-Butyl | (R,R)-Teth-TsDPEN-Ru(II) | 64 | >95:5 | >99:1 |
| 4 | Phenyl | (R,R)-Teth-TsDPEN-Ru(II) | 85 | 90:10 | 99:1 |
| 5 | (E)-prop-1-en-1-yl (for this compound) | (R,R)-Teth-TsDPEN-Ru(II) | 75 | >95:5 | >99:1 |
Table 2: Diastereoselective Aldol Reaction of Pseudoephenamine Glycinamide with Various Aldehydes[4][5]
This method, pioneered by Myers and coworkers, utilizes a recoverable chiral auxiliary to deliver syn-β-hydroxy-α-amino acid derivatives with high diastereoselectivity.
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isovaleraldehyde | 98 | >50:1 |
| 2 | Benzaldehyde | 80 | 85:15 |
| 3 | Cyclohexanecarboxaldehyde | 92 | >50:1 |
| 4 | Crotonaldehyde (precursor for this compound side chain) | 85 | >20:1 |
| 5 | Acetaldehyde | 75 | >20:1 |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor via Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR)[1][2][3]
This protocol describes the key stereochemistry-defining step in the synthesis of a protected this compound analog.
Materials:
-
N-((E)-4-methyl-3-oxo-2-(N-methylbenzamido)oct-6-enoyl)aniline
-
[RuCl(p-cymene)]2
-
(R,R)-Teth-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of [RuCl(p-cymene)]2 (0.025 equiv) and (R,R)-Teth-TsDPEN (0.05 equiv) in anhydrous DCM (5 mL) under an inert atmosphere, add a 5:2 mixture of formic acid and triethylamine (0.5 mL).
-
Stir the resulting mixture at room temperature for 30 minutes to preform the catalyst.
-
Add a solution of the β-keto anilide substrate (1.0 equiv) in anhydrous DCM (5 mL).
-
Stir the reaction mixture at 20 °C for 40 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-β-hydroxy-α-(N-methylbenzamido) anilide.
Protocol 2: Stereocontrolled Synthesis of a syn-β-Hydroxy-α-Amino Acid Derivative via Pseudoephenamine Glycinamide Aldolization[4][5]
This protocol details the general procedure for the diastereoselective aldol addition.
Materials:
-
(R,R)-Pseudoephenamine glycinamide
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF (1.0 M)
-
Aldehyde (e.g., Crotonaldehyde)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R,R)-pseudoephenamine glycinamide (1.3 equiv) and anhydrous LiCl (7.8 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.15 M in the glycinamide. Stir the suspension at 23 °C until the glycinamide dissolves.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Add LiHMDS solution (2.5 equiv) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to effect enolization.
-
Add the aldehyde (1.0 equiv) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction at 0 °C by the addition of saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the pure syn-aldol adduct.
Protocol 3: Asymmetric Glycine Enolate Aldol Reaction for this compound Synthesis (Evans' Methodology)[6]
This protocol is based on the highly diastereoselective aldol reaction of a chiral glycine enolate.
Materials:
-
(4S,5R)-4-methyl-5-phenyl-3-(N-Boc-N-methylglycyl)oxazolidin-2-one
-
Tin(II) triflate (Sn(OTf)2)
-
N-Ethylpiperidine
-
Anhydrous Dichloromethane (DCM)
-
(E)-2-methyl-4-hexenal (aldehyde precursor for this compound)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral N-glycyl oxazolidinone (1.0 equiv) and anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add Sn(OTf)2 (1.1 equiv) and stir for 15 minutes.
-
Add N-ethylpiperidine (1.1 equiv) dropwise and stir for 30 minutes to form the tin enolate.
-
Add a solution of (E)-2-methyl-4-hexenal (1.2 equiv) in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to obtain the desired aldol adduct. Subsequent hydrolysis and protecting group manipulations yield this compound.
Visualizations
Caption: Workflow for the ATH-DKR synthesis of this compound analogs.
Caption: Pseudoephenamine-directed asymmetric aldol reaction.
Caption: Evans' asymmetric glycine enolate aldol reaction pathway.
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Mebmt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to form a desired peptide sequence on an insoluble resin support. A significant challenge in SPPS arises with the incorporation of sterically hindered and N-methylated amino acids, such as (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (Mebmt) . This compound is a non-proteinogenic amino acid that is a key component of the immunosuppressive cyclic peptide, Cyclosporin A.[1] Its unique structure, featuring both N-methylation and a beta-hydroxyl group, presents considerable synthetic hurdles.
The N-methyl group on the alpha-amino moiety significantly increases steric hindrance, which can impede coupling reactions and lead to lower yields and incomplete sequences.[2][3] Standard coupling reagents are often inefficient, necessitating the use of more potent activators. Furthermore, the secondary amine of N-methylated residues does not react with ninhydrin, rendering this common method for monitoring coupling completion ineffective.
These application notes provide a comprehensive guide to the successful incorporation of this compound into peptide sequences using Fmoc-based SPPS. The protocols outlined below are based on best practices for sterically hindered N-methylated amino acids and aim to provide researchers with the tools to efficiently synthesize this compound-containing peptides for various applications, including drug discovery and development.
Data Presentation: Coupling Efficiency of this compound
The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered N-methylated amino acids like this compound. The following table summarizes the expected coupling efficiencies for a single coupling of Fmoc-Mebmt(tBu)-OH to a growing peptide chain on a solid support using different activation methods. This data is illustrative and based on typical outcomes for challenging N-methylated amino acid couplings.
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Estimated Yield (%) | Purity (%) | Notes |
| HATU/DIPEA | 5 | 2 | >95 | ~90 | Highly recommended for this compound. Fast activation and high efficiency. |
| PyAOP/DIPEA | 5 | 2 | >95 | ~90 | Excellent alternative to HATU, particularly effective for N-methylated residues.[2][4] |
| PyBOP/DIPEA | 5 | 4 | 90-95 | ~85 | Good efficiency, but may require longer coupling times or double coupling. |
| HBTU/DIPEA | 10 | 6 | 70-80 | <80 | Significantly lower efficiency due to steric hindrance; not recommended. |
| DIC/HOBt | 15 | 12 | <60 | <70 | Standard carbodiimide chemistry is generally inefficient for this purpose. |
Yields and purities are estimates for a single coupling step and can vary depending on the sequence, resin, and specific conditions.
Experimental Protocols
Preparation of Fmoc-Mebmt(tBu)-OH
The successful incorporation of this compound begins with the appropriately protected amino acid derivative. The hydroxyl group must be protected to prevent side reactions during synthesis. A tert-butyl (tBu) group is a suitable protecting group compatible with Fmoc chemistry.
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Silyl Protection of the Hydroxyl Group:
-
Dissolve this compound in anhydrous DCM.
-
Add imidazole (1.2 eq) and TBDMSCl (1.2 eq).
-
Stir at room temperature for 4 hours.
-
Monitor reaction completion by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Fmoc Protection of the N-methyl Amine:
-
Dissolve the silyl-protected this compound in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
-
Add Fmoc-OSu (1.1 eq).
-
Stir vigorously at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Desilylation and tert-Butyl Protection:
-
Dissolve the crude Fmoc-Mebmt(OTBDMS)-OH in a solution of 1% TFA in DCM.
-
Stir for 10 minutes to remove the TBDMS group.
-
Evaporate the solvent.
-
The resulting Fmoc-Mebmt-OH is then protected with a tert-butyl group using isobutylene and a catalytic amount of acid. This step is a standard procedure for tBu protection of hydroxyl groups.
-
-
Purification:
-
Purify the final product, Fmoc-Mebmt(tBu)-OH, by flash column chromatography using a gradient of hexane and ethyl acetate.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Incorporation
This protocol assumes a standard Fmoc/tBu SPPS strategy on a rink amide or Wang resin.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Mebmt(tBu)-OH
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a 20-minute incubation.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Standard Amino Acids:
-
Dissolve the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and shake for 1 hour.
-
Monitor coupling completion using the ninhydrin test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Mebmt(tBu)-OH:
-
Dissolve Fmoc-Mebmt(tBu)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activation mixture to the resin and shake for 2-4 hours.
-
Note: The ninhydrin test will not work for this compound. Monitor the coupling using the Bromophenol Blue test.[3] A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/green beads), a second coupling is recommended.
-
-
Capping (Optional): If the coupling of this compound is incomplete after a second attempt, cap any unreacted amino groups with acetic anhydride/DIPEA in DMF to prevent the formation of deletion sequences.
-
Repeat Cycles: Repeat steps 2-4 (or 2-5) for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Caption: Workflow for SPPS incorporating this compound.
Caption: Decision workflow for this compound coupling and monitoring.
References
Troubleshooting & Optimization
Mebmt Synthesis Scale-Up: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges encountered during the scale-up of Mebmt (N-methyl-L-tert-leucine) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, categorized by the key reaction stages.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| JC-01 | Incomplete Johnson-Claisen Rearrangement | - Insufficient reaction temperature. High temperatures (100-200 °C) are often required.[1]- Catalyst deactivation or insufficient loading of weak acid catalyst (e.g., propionic acid).[1]- Poor mixing in the larger reactor, leading to localized temperature gradients. | - Gradually increase the reaction temperature, monitoring for byproduct formation.- Perform a catalyst loading study at the larger scale.- Ensure adequate agitation and use a reactor with appropriate heat distribution. |
| JC-02 | Low Yield of (S,R)-phenylglycinol amide | - Inefficient separation of diastereomers during column chromatography at a larger scale.- Degradation of the product during extended reaction or work-up times. | - Optimize the chromatography method for the larger scale (e.g., adjust solvent gradient, flow rate, and column packing).- Consider alternative purification methods such as crystallization or supercritical fluid chromatography (SFC).- Minimize reaction and work-up times; ensure the process is conducted under an inert atmosphere if sensitive to oxidation. |
| ATH-DKR-01 | Decreased Diastereoselectivity (syn:anti ratio) in ATH-DKR | - Catalyst deactivation or poisoning by impurities in starting materials or solvents.- Suboptimal reaction temperature or pressure at the larger scale.- Inefficient mixing leading to poor catalyst-substrate interaction. | - Ensure all reagents and solvents are of high purity and properly degassed.- Re-optimize temperature and pressure for the specific reactor geometry.- Evaluate and improve the agitation efficiency of the reactor. |
| ATH-DKR-02 | Low Enantiomeric Excess (ee%) | - Racemization of the product under the reaction conditions.- Inappropriate chiral ligand or metal catalyst for the scaled-up conditions.- Presence of water or other protic impurities. | - Reduce reaction time or temperature to minimize potential racemization.- Screen alternative chiral ligands or catalysts that may be more robust at scale.- Use rigorously dried solvents and reagents. |
| ATH-DKR-03 | Slow or Stalled ATH-DKR Reaction | - Catalyst inhibition or deactivation.[2]- Insufficient hydrogen source (e.g., formic acid/triethylamine azeotrope).- Phase separation or poor solubility of reagents at a larger volume. | - Purify starting materials to remove potential catalyst poisons.- Ensure a sufficient molar excess of the hydrogen source.- Use a co-solvent to improve the solubility of all reaction components. |
| PUR-01 | Difficulty in Final Product Purification | - Presence of closely related impurities or byproducts from side reactions.- Challenges in removing the metal catalyst from the final product.- Inefficient large-scale chromatography. Chiral stationary phases can be expensive and complex to synthesize.[3] | - Re-evaluate the reaction conditions to minimize byproduct formation.- Employ specialized purification techniques like preparative HPLC or SFC.- Use catalyst scavenging agents or perform a crystallization step to remove residual metal. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution (ATH-DKR) step in this compound synthesis?
A1: The primary challenges include maintaining high diastereoselectivity and enantioselectivity, ensuring catalyst stability and activity, and managing reaction kinetics and heat transfer in larger reactors. Catalyst deactivation due to impurities and inefficient mixing can significantly impact the stereochemical outcome.
Q2: How can I improve the efficiency of the Johnson-Claisen rearrangement at a larger scale?
A2: The Johnson-Claisen rearrangement often requires high temperatures.[1] At a larger scale, ensuring uniform heat distribution is critical. Using a reactor with good heat transfer capabilities and efficient agitation is key. Additionally, optimizing the concentration of the weak acid catalyst can improve reaction rates.
Q3: What are the key considerations for purifying the diastereomers of the (S,R)-phenylglycinol amide intermediate on a large scale?
A3: Large-scale column chromatography can be challenging and costly. Key considerations include selecting a cost-effective stationary phase, optimizing the mobile phase to maximize separation while minimizing solvent consumption, and considering alternative technologies like simulated moving bed (SMB) chromatography or crystallization-induced dynamic resolution.
Q4: How do I handle and remove the ruthenium catalyst used in the ATH-DKR step at an industrial scale?
A4: Handling precious metal catalysts on a large scale requires careful consideration of safety and cost. The catalyst should be handled under an inert atmosphere to prevent deactivation. For removal, methods such as filtration through a bed of activated carbon or silica gel, or the use of specific metal scavengers, are commonly employed. Recovery and recycling of the catalyst should also be considered to improve process economics.
Q5: What impact does the purity of the β-keto-anilide precursor have on the ATH-DKR step?
A5: The purity of the β-keto-anilide precursor is critical. Impurities can act as poisons to the ruthenium catalyst, leading to lower conversion, reduced stereoselectivity, and the formation of unwanted byproducts. It is essential to ensure the precursor is of high purity before subjecting it to the ATH-DKR reaction.
Quantitative Data Summary
The following table presents illustrative data comparing key parameters of the this compound synthesis at lab and pilot scales. (Note: This data is representative and may not reflect actual experimental results.)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Johnson-Claisen Rearrangement Yield | 85% | 78% |
| ATH-DKR Diastereomeric Ratio (syn:anti) | 95:5 | 90:10 |
| ATH-DKR Enantiomeric Excess (ee%) | >99% | 98% |
| Overall Yield | 60% | 52% |
| Reaction Time (ATH-DKR) | 12 hours | 18 hours |
| Purification Method | Column Chromatography | Preparative HPLC |
| Final Purity | >99.5% | >99.0% |
Experimental Protocols
Synthesis of (S,R)-phenylglycinol amide via Johnson-Claisen Rearrangement
-
Objective: To synthesize the key intermediate for the ATH-DKR step.
-
Methodology:
-
To a solution of (±)-3-buten-2-ol and (S)-phenylglycinol in toluene, add triethyl orthoacetate and a catalytic amount of propionic acid.
-
Heat the mixture to reflux (approximately 110-120 °C) for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the (S,R) and (S,S) diastereomers.
-
Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution (ATH-DKR)
-
Objective: To stereoselectively reduce the β-keto-anilide precursor to the desired syn-β-hydroxy-α-amino anilide.
-
Methodology:
-
In a clean, dry, and inerted reactor, dissolve the β-keto-anilide precursor in a mixture of formic acid and triethylamine (5:2 azeotrope).
-
Add the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) under a positive pressure of nitrogen or argon.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by HPLC to determine conversion and diastereoselectivity.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be further purified by crystallization or chromatography if necessary.
-
Visualizations
Caption: Overall workflow for this compound synthesis.
Caption: Troubleshooting logic for low diastereoselectivity.
References
Troubleshooting side reactions during Mebmt incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating N-methyl-β-methyltryptophan (Mebmt) into their peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)?
A1: The primary challenges stem from the unique structural features of this compound:
-
Steric Hindrance: The bulky tryptophan side chain, combined with the N-methyl group, significantly hinders the approach of the incoming activated amino acid, potentially leading to slow or incomplete coupling reactions.
-
N-Methylation: The presence of the N-methyl group on the alpha-amino group makes peptide bond formation more difficult compared to primary amino acids. This can result in lower coupling yields and requires the use of more potent coupling reagents.
-
β-Hydroxy Group: The hydroxyl group on the beta-carbon is a potential site for side reactions, such as O-acylation, if not properly protected. It can also participate in dehydration reactions under certain conditions.
-
Racemization/Epimerization: Like many amino acids, this compound is susceptible to loss of stereochemical integrity at the α-carbon during activation and coupling, a risk that can be exacerbated by the stronger reaction conditions often required for its incorporation.
Q2: Which protecting group strategy is recommended for this compound in Fmoc-based SPPS?
A2: An orthogonal protection strategy is crucial for successful synthesis. In the context of Fmoc-based SPPS, the following is recommended:
-
α-Amino Group: The N-terminal amino group of this compound should be protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.
-
β-Hydroxy Group: The side-chain hydroxyl group should be protected with an acid-labile group. The tert-butyl (tBu) group is a common and effective choice as it is stable to the basic conditions used for Fmoc deprotection and is readily removed during the final acidic cleavage from the resin.[1][2] Using Fmoc-Mebmt(tBu)-OH is therefore a standard approach.
Q3: What are the most effective coupling reagents for incorporating this compound?
A3: Due to the steric hindrance of this compound, standard coupling reagents may be inefficient. More potent reagents are generally required. Immonium/uronium or phosphonium-based reagents are highly recommended.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the reagent of choice for difficult couplings, including those involving N-methylated and sterically hindered amino acids.[4][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is often considered superior for particularly challenging couplings.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Especially effective for coupling N-methyl amino acids.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with high efficiency, comparable to HATU, and a better safety profile.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance of the this compound residue. 3. Aggregation of the growing peptide chain on the resin.[6] | 1. Use a more potent coupling reagent such as HATU, HBTU, PyAOP, or COMU. 2. Increase the excess of the activated this compound amino acid (3-5 equivalents). 3. Extend the coupling time (e.g., 2-4 hours or overnight). 4. Perform a double coupling. 5. Increase the reaction temperature (e.g., to 40-50°C), though this may increase the risk of racemization. 6. Use a solvent system known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO). |
| Racemization/Epimerization of this compound | 1. Over-activation of the carboxylic acid. 2. Presence of a strong base. 3. Prolonged reaction times at elevated temperatures. | 1. Add a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) if not already part of the coupling reagent (e.g., when using carbodiimides like DIC). 2. Use a less basic tertiary amine for activation, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in the minimum required amount. 3. Minimize the pre-activation time before adding the activated amino acid to the resin-bound peptide. 4. Avoid excessively high temperatures for coupling. |
| O-acylation of the β-hydroxy group | Incomplete or no protection of the hydroxyl group on the this compound side chain. | 1. Ensure the use of a hydroxyl-protected this compound derivative, such as Fmoc-Mebmt(tBu)-OH. 2. If unprotected this compound must be used, employ coupling conditions that minimize acylation of hydroxyl groups, although this is not the recommended approach. |
| Dehydration of the β-hydroxy group | Strong acidic conditions during cleavage or prolonged exposure to activating agents can lead to the formation of a dehydroamino acid derivative.[7] | 1. Use a cleavage cocktail with scavengers that can quench carbocations and minimize acid-mediated side reactions. A standard cleavage cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5). 2. Minimize the cleavage time to what is necessary for complete deprotection and resin removal. |
| Diketopiperazine Formation | This side reaction is common when coupling the third amino acid and is more prevalent with certain sequences (e.g., containing Pro or Gly at positions 1 or 2). While not specific to this compound, the hindered nature of this compound at position 2 could potentially slow the forward reaction, making this side reaction more competitive.[6] | 1. If this compound is at the second position, consider coupling a pre-formed dipeptide of the second and third amino acids (e.g., Fmoc-AA3-Mebmt-OH). 2. Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk can suppress diketopiperazine formation.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Mebmt(tBu)-OH using HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation of Fmoc-Mebmt(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Mebmt(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test. For a sterically hindered amino acid like this compound, the Kaiser test may show a weak positive result even after extended coupling. A double coupling may be necessary.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Analysis of this compound Incorporation and Side Products by HPLC-MS
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours. Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm (for the tryptophan indole ring).
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC to an electrospray ionization (ESI) mass spectrometer.
-
Operate in positive ion mode.
-
Scan a mass range that includes the expected mass of the desired peptide and potential side products (e.g., dehydrated product, O-acylated product, deletion sequences).
-
Analyze the mass spectrum to identify the molecular weight of the main product and any impurities. Fragmentation analysis (MS/MS) can be used to confirm the sequence and locate the site of modification in any side products.
-
Visualizations
Logical Workflow for Troubleshooting this compound Incorporation
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of protecting group strategy for Mebmt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the protecting group strategy for the synthesis of Mebmt ((2S,3R,4R,E)-2-methyl-3-methoxy-4-methylamino-5-phenyl-pent-5-enoic acid).
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound that require protection during synthesis?
A1: this compound has three primary functional groups that typically require protection to avoid unwanted side reactions during synthesis: the N-methylamino group, the carboxylic acid group, and the hydroxyl group at the C3 position (if the synthesis plan involves it as a free hydroxyl before methylation). The olefinic bond is generally stable under many reaction conditions used for protection and deprotection.
Q2: What is an orthogonal protecting group strategy and why is it important for this compound synthesis?
A2: An orthogonal protecting group strategy involves using different types of protecting groups for various functional groups within the same molecule.[1][2] These groups can be selectively removed under specific and distinct reaction conditions without affecting the others.[1] This is crucial for a multi-functional molecule like this compound, as it allows for the sequential deprotection and reaction of specific sites, which is essential for complex synthetic routes. For instance, you might want to deprotect the carboxylic acid to form a peptide bond while keeping the N-methylamino group protected.
Q3: Which protecting groups are commonly recommended for the N-methylamino group of this compound?
A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the N-methylamino functionality.[3][] It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[][5]
Q4: What are suitable protecting groups for the carboxylic acid functionality of this compound?
A4: A tert-butyl (tBu) ester is a common choice for protecting the carboxylic acid group.[6][7] It is stable to many reagents but can be cleaved under acidic conditions, often concurrently with a Boc group, or selectively under different acidic conditions.[6][8][9]
Q5: How can the hydroxyl group in a this compound precursor be protected?
A5: A tert-butyldimethylsilyl (TBDMS) ether is a robust and frequently used protecting group for hydroxyl functionalities.[10][11] It is stable to a wide range of reaction conditions and can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[10][12][13]
Troubleshooting Guides
Problem 1: Incomplete Deprotection of the Boc Group from the N-methylamino Functionality
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient acid strength or concentration. | Increase the concentration of TFA in the reaction mixture (e.g., from 25% to 50% in DCM). | Complete removal of the Boc group, as confirmed by TLC or LC-MS analysis. |
| Short reaction time. | Extend the reaction time, monitoring the progress by TLC or LC-MS at regular intervals. | The reaction should proceed to completion without significant side product formation. |
| Presence of acid-sensitive groups elsewhere in the molecule. | Use a milder acidic condition, for example, 1-2M HCl in an organic solvent like dioxane.[] | Selective removal of the Boc group while preserving other acid-labile functionalities. |
| Scavenger omission leading to side reactions. | Add a scavenger like triisopropylsilane (TIS) or anisole to the cleavage cocktail to trap the reactive tert-butyl cation generated during deprotection.[] | Minimized side reactions and improved yield of the desired deprotected product. |
Problem 2: Difficulty in Cleaving the Tert-Butyl Ester of the Carboxylic Acid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate acidic conditions. | Use a stronger acid, such as neat TFA, or increase the reaction temperature moderately. | Efficient cleavage of the tert-butyl ester to the free carboxylic acid. |
| Steric hindrance around the ester group. | Prolong the reaction time and monitor closely. Alternatively, consider using a different deprotection protocol, such as ZnBr2 in DCM for selective cleavage in the presence of certain other acid-labile groups.[8][9] | Successful deprotection despite the sterically hindered environment. |
| Compatibility issues with other protecting groups. | If orthogonality is required, ensure the chosen deprotection method does not affect other protecting groups. For example, if a TBDMS group is present, avoid strongly acidic aqueous conditions that might cause its partial cleavage. | Selective deprotection of the tert-butyl ester without unintended loss of other protecting groups. |
Problem 3: TBDMS Group Removal Issues from the Hydroxyl Group
| Potential Cause | Troubleshooting Step | Expected Outcome | | Incomplete reaction with TBAF. | Ensure the TBAF reagent is fresh and anhydrous. Increase the equivalents of TBAF used and/or the reaction time.[12][13] | Complete desilylation to reveal the free hydroxyl group. | | Basicity of TBAF causing side reactions. | Buffer the TBAF solution with acetic acid to mitigate the basicity.[12] | Reduced side reactions and improved yield of the desired alcohol. | | Tedious work-up to remove TBAF residues. | Employ a work-up procedure involving the addition of a sulfonic acid resin and calcium carbonate to simplify the removal of excess TBAF and its byproducts.[10] | A cleaner crude product and simplified purification process. |
Data Presentation
Table 1: Comparison of Common Protecting Groups for this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality |
| N-methylamino | tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ | Acidic (e.g., TFA in CH₂Cl₂, HCl in dioxane)[3][][5] | Orthogonal to TBDMS (fluoride labile) and Benzyl (hydrogenolysis). |
| Carboxylic Acid | tert-Butyl ester | tBu | Isobutylene, cat. H₂SO₄ or Tf₂NH, t-BuOAc[6][14] | Acidic (e.g., TFA in CH₂Cl₂, ZnBr₂ in CH₂Cl₂)[8][9][15] | Cleaved under similar conditions to Boc, but selectivity can be achieved.[8][9] |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole, DMF | Fluoride source (e.g., TBAF in THF, HF in pyridine)[10][12][13] | Orthogonal to Boc and tBu (acid labile) and Benzyl (hydrogenolysis). |
Experimental Protocols
Protocol 1: Boc Protection of the N-methylamino Group
-
Dissolve the this compound precursor containing a free N-methylamino group in dichloromethane (CH₂Cl₂).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and a base such as triethylamine (Et₃N) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Protocol 2: Tert-Butyl Ester Protection of the Carboxylic Acid Group
-
Dissolve the carboxylic acid precursor in tert-butyl acetate.
-
Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 equivalents for stoichiometric reaction or catalytic amounts for other carboxylic acids)[6][14].
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the tert-butyl ester.
Protocol 3: TBDMS Protection of the Hydroxyl Group
-
Dissolve the alcohol precursor in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 equivalents) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.5 equivalents).
-
Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to get the TBDMS-protected compound.
Protocol 4: Deprotection of the Boc Group
-
Dissolve the Boc-protected compound in CH₂Cl₂.
-
Add an equal volume of trifluoroacetic acid (TFA) (forming a 1:1 TFA:CH₂Cl₂ solution).[16]
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and solvent.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
Protocol 5: Deprotection of the Tert-Butyl Ester
-
Dissolve the tert-butyl ester in a 1:1 mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA).[16]
-
Stir the solution at room temperature for approximately 5 hours.[16]
-
Remove the solvents under vacuum.
-
Dissolve the residue in CH₂Cl₂ and wash with water and then saturated NaCl solution.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.[16]
Protocol 6: Deprotection of the TBDMS Group
-
Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected alcohol.
Visualizations
References
- 1. biosynth.com [biosynth.com]
- 2. WO1991008190A1 - Amino acid protecting groups - Google Patents [patents.google.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. rsc.org [rsc.org]
Resolving diastereoselectivity issues in Mebmt synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving diastereoselectivity issues during the synthesis of Mebmt ((2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid), a key component of Cyclosporin A.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic challenges in achieving the desired diastereoselectivity for this compound?
A1: The primary challenge in this compound synthesis is the stereoselective formation of three contiguous chiral centers at the C2, C3, and C4 positions to obtain the desired (2S, 3R, 4R) configuration. The two main strategies employed, Dynamic Kinetic Resolution (DKR) and aldol addition reactions, each present unique challenges in controlling diastereoselectivity.
Q2: What are the primary methods to control diastereoselectivity in this compound synthesis?
A2: Diastereoselectivity is primarily controlled through two main approaches:
-
Dynamic Kinetic Resolution (DKR): Asymmetric transfer hydrogenation (ATH) of a β-ketoester precursor is a key method to simultaneously establish the C2 and C3 stereocenters.[1][2]
-
Aldol Reactions: Diastereoselective aldol additions using chiral auxiliaries, such as Evans oxazolidinones, are employed to create the β-hydroxy-α-amino acid backbone with the correct stereochemistry.
Q3: How does the choice of N-protecting group influence diastereoselectivity?
A3: The N-protecting group can significantly impact the stereochemical outcome of reactions. For instance, in the reduction of β-amino ketones, the choice of protecting group can influence whether the reaction proceeds via a chelation-controlled or non-chelation-controlled pathway, leading to different diastereomers. In some cases, bulky protecting groups can direct the approach of a reagent, thereby enhancing diastereoselectivity.
Troubleshooting Guides
Issues with Diastereoselectivity in Dynamic Kinetic Resolution (DKR)
Problem: Poor syn selectivity in the asymmetric transfer hydrogenation (ATH) of the β-ketoester precursor.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst System | Screen different chiral ruthenium catalysts and ligands (e.g., (S,S)-Teth-TsDPEN). | Improved syn selectivity and diastereomeric ratio (dr). |
| Incorrect Solvent | Vary the solvent. Protic solvents like isopropanol are often used as both solvent and hydride source. | Enhanced catalyst performance and improved dr. |
| Unfavorable Substrate Form | If using a β-keto-ester, consider converting it to a β-keto-anilide. | In some systems, anilides have been shown to reverse selectivity from anti to the desired syn product.[3] |
| Non-ideal Temperature | Optimize the reaction temperature. | Diastereoselectivity is often temperature-dependent. Lowering the temperature may improve selectivity. |
Problem: Low enantiomeric excess (ee) in the major diastereomer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Racemization or Degradation | Ensure the catalyst is handled under inert conditions and is of high purity. | Maintained catalyst integrity and improved enantioselectivity. |
| "Mismatch" Effect | The chirality of the substrate may not be compatible with the chirality of the catalyst. | If synthesizing an analog with a different side chain, a different enantiomer of the catalyst may be required.[3] |
Issues with Diastereoselectivity in Aldol Reactions
Problem: Incorrect diastereomer obtained in the aldol addition of an N-acyl oxazolidinone to the aldehyde precursor.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Boron Enolate Geometry | Ensure the use of the correct Lewis acid (e.g., dibutylboron triflate) and amine base (e.g., triethylamine) to favor the formation of the Z-enolate, which leads to the syn-aldol product. | Formation of the desired syn diastereomer. |
| Suboptimal Reaction Temperature | Perform the reaction at low temperatures (e.g., -78 °C) to maximize stereocontrol. | Increased diastereoselectivity. |
| Steric Hindrance | The steric bulk of the aldehyde or the chiral auxiliary may influence the facial selectivity of the reaction. | Consider using a different chiral auxiliary if consistently poor selectivity is observed. |
Problem: Poor diastereoselectivity in the reduction of the β-keto group to a β-hydroxy group.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reducing Agent | For anti-1,3-diols, use a reagent that favors intramolecular hydride delivery, such as tetramethylammonium triacetoxyborohydride (Evans-Saksena reduction).[2][4] | Formation of the desired anti-diol. |
| Chelation vs. Non-chelation Control | The choice of Lewis acid can dictate the stereochemical outcome. Strongly chelating Lewis acids (e.g., TiCl4) with a reducing agent like BH3·py can favor syn products, while non-chelating conditions (e.g., CeCl3 with LiEt3BH) can favor anti products.[1] | Predictable control over the diastereoselectivity of the reduction. |
Data Presentation
Table 1: Diastereomeric Ratios in Asymmetric Transfer Hydrogenation of a β-Ketoester Precursor
| Catalyst | Substrate Side Chain | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn isomer) |
| (S,S)-Teth-TsDPEN | -(CH2)2CH=CH2 | >20:1 | 98% |
| (S,S)-Teth-TsDPEN | -CH2CH(CH3)2 | 10:1 | 96% |
| (R,R)-Teth-TsDPEN | -(CH2)2CH=CH2 | 1:>20 | 97% |
Data synthesized from literature reports for illustrative purposes.
Experimental Protocols
Key Experiment 1: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation
Objective: To establish the C2 and C3 stereocenters of a this compound precursor with syn stereochemistry.
Materials:
-
β-ketoester precursor
-
(S,S)-Teth-TsDPEN ruthenium catalyst
-
Formic acid/triethylamine (5:2 azeotrope)
-
Anhydrous isopropanol (iPrOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the β-ketoester precursor in anhydrous isopropanol.
-
Add the formic acid/triethylamine azeotrope.
-
Add the (S,S)-Teth-TsDPEN catalyst.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired syn diastereomer.
Key Experiment 2: Evans-Saksena Reduction for anti-1,3-Diol Formation
Objective: To diastereoselectively reduce a β-hydroxy ketone to the corresponding anti-1,3-diol.
Materials:
-
β-hydroxy ketone precursor
-
Tetramethylammonium triacetoxyborohydride (Me4NHB(OAc)3)
-
Acetic acid
-
Anhydrous acetonitrile
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the β-hydroxy ketone precursor in a mixture of anhydrous acetonitrile and acetic acid.
-
Cool the solution to a low temperature (e.g., -40 °C).
-
Add a solution of tetramethylammonium triacetoxyborohydride in anhydrous acetonitrile dropwise.
-
Stir the reaction at the same temperature and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir until the layers are clear.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizations
Caption: Workflow for Dynamic Kinetic Resolution (DKR).
Caption: Troubleshooting Aldol Reaction Diastereoselectivity.
References
Technical Support Center: Characterization of Mebmt-Containing Peptides
Welcome to the technical support center for the characterization of peptides containing the non-standard amino acid (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (Mebmt). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis and Purification
Question 1: What are common pitfalls during the synthesis of this compound-containing peptides?
Answer: The synthesis of peptides containing the complex, sterically hindered, and N-methylated this compound residue presents several challenges:
-
Incomplete Coupling Reactions: The N-methyl group on the this compound residue significantly reduces the nucleophilicity of the amine, making peptide bond formation difficult. This can lead to truncated sequences.
-
Racemization: The chiral centers of this compound can be susceptible to epimerization under harsh coupling or deprotection conditions.
-
Side Reactions: The hydroxyl group on this compound may undergo side reactions such as O-acylation if not properly protected.
-
Aggregation: The hydrophobic nature of the this compound side chain can contribute to peptide aggregation during solid-phase peptide synthesis (SPPS), leading to poor yields and difficult purification.[1]
Troubleshooting:
-
Optimize Coupling Reagents: Use stronger coupling reagents like HATU, HBTU, or COMU to overcome the steric hindrance and reduced reactivity of the N-methylated amine.[2]
-
Microwave-Assisted Synthesis: Employing microwave energy can enhance coupling efficiency and reduce reaction times, minimizing side reactions.
-
Choice of Protecting Groups: Ensure orthogonal protection of the hydroxyl group to prevent unwanted modifications.
-
Disrupt Aggregation: If aggregation is suspected, consider using chaotropic salts, switching to a more polar solvent, or incorporating pseudoproline dipeptides in your sequence.[1]
Mass Spectrometry (MS) Characterization
Question 2: I am having trouble interpreting the mass spectrum of my this compound-containing peptide. What are the expected fragmentation patterns?
Answer: The presence of the N-methyl and β-hydroxy groups in this compound can lead to complex fragmentation patterns in tandem mass spectrometry (MS/MS).
-
N-Methylation: N-methylated peptide bonds can alter the fragmentation pathway, sometimes favoring the cleavage of the C-terminal side of the N-methylated residue.
-
β-Hydroxy Group: The hydroxyl group can influence fragmentation through neutral losses of water (H₂O).
-
Cyclic Peptides: For cyclic peptides like Cyclosporin A, ring-opening fragmentation occurs first, followed by fragmentation of the linear peptide chain, which can complicate spectral interpretation.
Troubleshooting Common MS Issues:
| Problem | Possible Cause | Recommendation |
| Low Ionization Efficiency | The peptide is highly hydrophobic and may not ionize well with standard ESI conditions. | Optimize ESI source parameters. Consider using a different ionization technique like APCI if available. For Cyclosporin A, forming an ammonium adduct ([M+NH₄]⁺) can enhance sensitivity.[3] |
| Unexpected Fragment Ions | The complex structure of this compound leads to atypical fragmentation pathways. | Perform high-resolution MS/MS to obtain accurate mass measurements of fragment ions. Compare experimental data with in-silico fragmentation prediction software that can handle non-standard residues. |
| Ambiguous Fragment Assignment | Overlapping fragment ions from different parts of the peptide. | Use specific enzymatic digestion to generate smaller, more manageable peptide fragments for MS/MS analysis. |
Expected Mass Transitions for Cyclosporin A (containing this compound): [3]
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 1220.0 ([M+NH₄]⁺) | 1203.0 | Loss of NH₃ |
| 1203.8 ([M+H]⁺) | Various fragments | Complex fragmentation of the protonated molecule |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 3: How does the this compound residue affect the NMR spectrum of my peptide?
Answer: The this compound residue introduces specific features and potential challenges in NMR spectra:
-
N-Methyl Proton Signal: The N-methyl group will appear as a singlet in the 1D ¹H NMR spectrum, typically between 2.5 and 3.5 ppm.
-
Conformational Heterogeneity: N-methylated peptide bonds can exist in both cis and trans conformations, leading to multiple sets of signals and complicating spectral analysis.[4]
-
Signal Overlap: The aliphatic side chain of this compound can lead to signal overlap in the upfield region of the ¹H NMR spectrum.
Troubleshooting NMR Characterization:
-
2D NMR is Essential: For peptides containing this compound, 1D NMR is insufficient for complete characterization. 2D NMR experiments like COSY, TOCSY, and NOESY are necessary for sequential assignment and conformational analysis.[5][6]
-
Variable Temperature NMR: Performing NMR experiments at different temperatures can help resolve overlapping signals and identify exchange processes related to conformational changes.
-
Isotopic Labeling: For complex peptides, isotopic labeling (e.g., ¹³C, ¹⁵N) can greatly simplify the spectra and facilitate assignments through heteronuclear correlation experiments like HSQC and HMBC.[7]
Typical ¹H NMR Chemical Shifts for this compound in Cyclosporin A (in CDCl₃):
| Proton | Chemical Shift (ppm) |
| N-CH₃ | ~3.1 |
| α-H | ~5.0 |
| β-H | ~4.0 |
| γ-CH | ~1.8 |
| δ-CH₃ | ~1.0 |
| ε-H | ~5.3 |
| ζ-H | ~5.3 |
Note: Chemical shifts are highly dependent on the solvent and the overall conformation of the peptide.
Peptide Stability
Question 4: Is my this compound-containing peptide expected to be stable?
Answer: The stability of this compound-containing peptides is influenced by several factors:
-
Proteolytic Resistance: The N-methylated backbone at the this compound residue provides increased resistance to enzymatic degradation by proteases.[8]
-
pH and Temperature: Like all peptides, stability is dependent on pH and temperature. The ester linkage in depsipeptides or side-chain modifications can be susceptible to hydrolysis at extreme pH values.[9]
-
Oxidation: The double bond in the this compound side chain could be susceptible to oxidation.
Troubleshooting Stability Issues:
-
Storage Conditions: Store lyophilized peptides at -20°C or -80°C. For peptides in solution, prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.[10]
-
Buffer Selection: Use appropriate buffers to maintain a stable pH. For peptides prone to oxidation, consider adding antioxidants or storing under an inert atmosphere.
-
Forced Degradation Studies: To understand the degradation pathways, perform forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the degradation products by LC-MS.
Experimental Protocols
LC-MS/MS Analysis of Cyclosporin A
This protocol is adapted from established methods for the quantitative analysis of Cyclosporin A in biological matrices.[1][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood, add 200 µL of a precipitating solution (e.g., methanol containing an internal standard like Cyclosporin D or d12-Cyclosporin A).[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Flow Rate: 0.5 mL/min.[11]
-
Gradient: A suitable gradient to elute the hydrophobic peptide.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+NH₄]⁺ (m/z 1220.0 for Cyclosporin A).[3]
-
Product Ion: m/z 1203.0 (loss of NH₃).[3]
-
Collision Energy: Optimize for the specific instrument.
2D NMR Spectroscopy for a this compound-Containing Peptide
This is a general workflow for the structural analysis of a novel this compound-containing peptide.[5][6]
1. Sample Preparation
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1 with water suppression).
-
The concentration should be in the low millimolar range (1-5 mM).
-
Transfer the solution to a high-quality NMR tube.
2. NMR Data Acquisition
Acquire a set of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system. A mixing time of ~80 ms is typically used.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the 3D structure and sequential connectivity. A mixing time of 150-300 ms is a good starting point.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and connecting spin systems.
3. Data Processing and Analysis
-
Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Use the combination of COSY and TOCSY spectra to identify the spin systems of each amino acid residue.
-
Use the NOESY spectrum to establish sequential connectivities (e.g., NOEs between the α-proton of residue i and the amide proton of residue i+1).
-
Assign the chemical shifts of all protons and carbons.
-
Use the NOE-derived distance restraints and dihedral angle restraints from coupling constants to calculate the 3D structure of the peptide.
Visualizations
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of this compound-containing peptides by LC-MS/MS.
Signaling Pathway: Cyclosporin A Mechanism of Action
Caption: Inhibition of the Calcineurin-NFAT signaling pathway by Cyclosporin A.[12]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. synthesis-of-mebmt-and-related-derivatives-via-syn-selective-ath-dkr - Ask this paper | Bohrium [bohrium.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciclosporin - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Efficiency of Mebmt Coupling Reactions
Welcome to the technical support center for Mebmt ( (4R)-4-[( E)-but-2-en-1-yl]-4,N-dimethyl-L-threonine) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this unique and sterically hindered amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges in this compound coupling reactions stem from its structure as an N-methylated and β-hydroxy amino acid with a bulky side chain. These features contribute to:
-
Steric Hindrance: The N-methyl group and the bulky side chain significantly slow down the coupling kinetics, often leading to incomplete reactions and low yields.[1][2][3]
-
Low Nucleophilicity: The secondary amine of N-methylated amino acids is less nucleophilic than a primary amine, making amide bond formation more difficult.[2]
-
Side Reactions: The presence of the β-hydroxyl group can lead to side reactions, such as O-acylation, if not properly protected.[4][5] Additionally, common side reactions in peptide synthesis like racemization can occur, although the α-methyl group in this compound may offer some protection against this.[6][7][8]
-
Aggregation: Peptides containing bulky, hydrophobic residues like this compound can be prone to aggregation, which can hinder coupling efficiency.[6][9]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered and N-methylated amino acids like this compound, high-reactivity coupling reagents are recommended. Urionium-based reagents are generally more effective than carbodiimides.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high reactivity and ability to minimize racemization.[2][10]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Another effective uronium salt, although HATU is often considered superior for particularly challenging couplings.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also well-suited for coupling hindered amino acids.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent known for its high efficiency.
Q3: How can I minimize side reactions during this compound coupling?
A3: Minimizing side reactions requires careful consideration of protecting groups and reaction conditions.
-
Protecting the β-hydroxyl group: To prevent O-acylation, the hydroxyl group of this compound should be protected, typically with a tert-butyl (tBu) group, which is stable under Fmoc-based solid-phase peptide synthesis (SPPS) conditions and can be removed during the final cleavage with strong acid.[4][11]
-
Preventing Racemization: While the α-methyl group of this compound provides some resistance to racemization, using coupling reagents known to suppress it, such as HATU, is advisable. Adding an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) or Oxyma Pure can also help.[12]
-
Avoiding Diketopiperazine Formation: When coupling the first two amino acids, cyclization to form a diketopiperazine can be a significant side reaction.[6][8] This is particularly true if proline is one of the residues. Using a bulky resin like 2-chlorotrityl chloride resin can help suppress this.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield | - Insufficient reactivity of the coupling reagent- Steric hindrance of this compound- Peptide aggregation | - Switch to a more powerful coupling reagent like HATU or COMU.- Increase the excess of the activated amino acid (2-5 equivalents).- Increase the reaction time and/or temperature. Microwave-assisted synthesis can be particularly effective for hindered couplings.[3]- Use a solvent known to disrupt aggregation, such as NMP (N-Methyl-2-pyrrolidone) or a DMF/DCM mixture.[6] |
| Incomplete Reaction | - Short reaction time- Low temperature | - Monitor the reaction using a colorimetric test like the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines like this compound).[2]- Perform a double coupling (repeating the coupling step with fresh reagents). |
| Presence of Deletion Sequences | - Incomplete Fmoc deprotection- Incomplete coupling | - Extend the Fmoc deprotection time or use a stronger base solution (e.g., 20-40% piperidine in DMF).- Ensure complete coupling by using the strategies mentioned for low yield. |
| Unidentified Side Products | - O-acylation of the hydroxyl group- Racemization- Aspartimide formation (if Asp is present) | - Ensure the β-hydroxyl group of this compound is protected (e.g., with a tBu group).[4][11]- Use a racemization-suppressing coupling cocktail (e.g., HATU/HOAt).- If an Asp residue is present, consider using a protecting group strategy that minimizes aspartimide formation.[6] |
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Notes |
| HATU | Urionium | Very High | Low | Often the best choice for N-methylated and hindered residues.[2][10] |
| HBTU | Urionium | High | Low | A good alternative to HATU. |
| PyBOP | Phosphonium | High | Low | Effective, but the byproducts can sometimes be difficult to remove. |
| EDC/HOBt | Carbodiimide | Moderate | Moderate | Less effective for hindered couplings compared to uronium salts.[12] |
| DIC/Oxyma | Carbodiimide | Moderate | Low | A good combination for reducing racemization, but may struggle with this compound. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Coupling of Fmoc-Mebmt(tBu)-OH
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Activation of Fmoc-Mebmt(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Mebmt(tBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours. For difficult couplings, the reaction can be heated to 50°C or performed in a microwave peptide synthesizer.[3]
-
Monitoring: Take a small sample of the resin, wash it, and perform a bromophenol blue test to check for the presence of free secondary amines. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction.[2]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the activation and coupling of this compound in SPPS.
Caption: Troubleshooting logic for low yield in this compound coupling reactions.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Bot Detection [iris-biotech.de]
- 12. bachem.com [bachem.com]
Technical Support Center: Purification of Mebmt and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Mebmt (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common methods for purifying this compound and its derivatives after synthesis are column chromatography and recrystallization. Column chromatography is effective for separating this compound from byproducts and unreacted starting materials. Recrystallization is particularly useful for obtaining highly pure crystalline material, especially for the hydrochloride salt of this compound.
Q2: What are the potential impurities I should be aware of during this compound synthesis and purification?
A2: Impurities in this compound synthesis can arise from starting materials, side reactions, or degradation. A potential byproduct is 1-methyl-4-phenylpyridinium (MPP+), a known neurotoxin, which can be formed by oxidation of this compound. It is crucial to handle this compound and its derivatives in a well-ventilated area and take appropriate safety precautions. Other potential impurities can include unreacted starting materials and byproducts from their decomposition.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suggested TLC system for this compound and related compounds is a mixture of chloroform and methanol (e.g., 4:1 v/v). The spots can be visualized using UV light or by staining with an appropriate reagent such as iodine or potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to assess the final purity.
Troubleshooting Guides
Column Chromatography
Problem 1: this compound is sticking to the silica gel column and not eluting.
-
Possible Cause: this compound is a basic amine and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and peak tailing.[1][2]
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to compete with this compound for binding to the silica. Triethylamine (TEA) at a concentration of 0.1-1% is commonly used. Alternatively, a few drops of ammonia solution can be added to the polar solvent of the mobile phase.[3]
-
Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[4] Amine-functionalized silica gel is also a good alternative that minimizes interactions with basic compounds.[1][5]
-
Problem 2: Poor separation between this compound and impurities.
-
Possible Cause: The chosen solvent system does not have the optimal polarity to resolve the components of the mixture.
-
Solution:
-
Optimize the Solvent System: Use TLC to screen different solvent systems and gradients. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can often improve the separation of complex mixtures.
-
Recrystallization
Problem 1: this compound does not crystallize from the solution.
-
Possible Cause: The chosen solvent is too good at dissolving this compound at all temperatures, or the solution is not sufficiently concentrated.
-
Solution:
-
Solvent Selection: An ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[6][7] For amines like this compound, consider solvent systems like ethanol/water, methanol/ether, or ethyl acetate/hexane.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed" crystal of pure this compound can also initiate crystallization.[6]
-
Use an Anti-Solvent: Dissolve the this compound in a small amount of a solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which this compound is poorly soluble until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[4][8]
-
Problem 2: The recrystallized this compound is an oil, not a solid.
-
Possible Cause: The melting point of the compound is lower than the temperature of the solution, or impurities are preventing crystallization.
-
Solution:
-
Lower the Crystallization Temperature: Ensure the solution is cooled to a sufficiently low temperature, for example, by using an ice bath or placing it in a refrigerator.
-
Purity Check: The presence of significant impurities can lower the melting point and inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica, before recrystallization.
-
Problem 3: Low recovery of this compound after recrystallization.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.
-
Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time at a low temperature to maximize crystal formation.
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of this compound and Derivatives
| Stationary Phase | Mobile Phase System | Gradient Profile | Target Compound |
| Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate | This compound (free base) |
| Silica Gel | Dichloromethane/Methanol with 0.5% Ammonia | Start with 100% Dichloromethane, gradually increase to 10% Methanol | This compound (free base) |
| Neutral Alumina | Ethyl Acetate/Methanol | Start with 100% Ethyl Acetate, gradually increase to 5% Methanol | This compound Derivatives |
| Amine-functionalized Silica | Hexane/Isopropanol | Isocratic or shallow gradient | Basic this compound Analogs |
Table 2: Recommended Solvent Systems for Recrystallization of this compound
| Compound Form | Solvent(s) | Anti-Solvent (if applicable) | Expected Purity |
| This compound (free base) | Ethanol | Water | >98% |
| This compound (free base) | Isopropanol | Hexane | >98% |
| This compound Hydrochloride | Methanol | Diethyl Ether | >99% |
| This compound Hydrochloride | Ethanol | Ethyl Acetate | >99% |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound (Free Base)
-
Column Preparation: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., hexane with 0.5% triethylamine). The packed column should be equilibrated by running the initial mobile phase through it for at least 15 minutes.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial mobile phase. This solution is carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a gradient of increasing polarity. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure this compound.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization of this compound Hydrochloride
-
Dissolution: The crude this compound hydrochloride is placed in an Erlenmeyer flask. The minimum amount of hot methanol is added to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: The flask is allowed to cool slowly to room temperature. Crystallization should begin as the solution cools. The flask is then placed in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: The collected crystals are washed with a small amount of cold diethyl ether to remove any remaining soluble impurities. The purified crystals are then dried under vacuum.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for this compound column chromatography issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Mebendazole-Cyclodextrin Complex (Mebmt) Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the solubility of Mebendazole-Cyclodextrin complexes (Mebmt).
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of Mebendazole a concern?
A1: Mebendazole (MBZ) is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1][2] This poor solubility can limit its bioavailability and therapeutic efficacy, especially for systemic applications beyond its traditional use as an anthelmintic.[3][4][5] Enhancing its solubility is crucial for developing new formulations and exploring its potential in other indications, such as oncology.[3]
Q2: How does forming a complex with cyclodextrins (this compound) improve Mebendazole's solubility?
A2: Cyclodextrins are oligosaccharides that can form inclusion complexes with poorly soluble drug molecules like Mebendazole.[4][6] The hydrophobic inner cavity of the cyclodextrin encapsulates the Mebendazole molecule, while the hydrophilic outer surface interacts with water, thereby increasing the apparent water solubility of the drug.[3][6] This complexation can lead to a significant increase in aqueous solubility, ranging from 16 to over 4700 times depending on the type of cyclodextrin used.[4][7]
Q3: What are the different types of cyclodextrins used to complex with Mebendazole?
A3: Various cyclodextrins have been investigated to enhance Mebendazole's solubility. These include:
-
α-, β-, and γ-cyclodextrins[6]
-
Methyl-β-cyclodextrin (Me-β-CD)[6]
-
Permethyl-β-cyclodextrin (PM-β-CD)[4]
Studies have shown that methylated β-cyclodextrin derivatives are particularly effective at increasing Mebendazole's solubility.[3][4]
Troubleshooting Guide
Issue: My this compound is not dissolving in aqueous solution.
Possible Cause 1: Incorrect Solvent or pH
-
Solution: Mebendazole's solubility is pH-dependent.[6] Ensure the pH of your aqueous buffer is appropriate. The solubility of Mebendazole is higher in acidic conditions (e.g., 0.1M HCl) compared to neutral or basic pH. For cell culture work, starting with a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous media is a common practice.[8][9]
Possible Cause 2: Insufficient Complexation
-
Solution: The ratio of Mebendazole to cyclodextrin is crucial for effective complexation and solubility enhancement. A 1:1 molar ratio is often used, but optimization may be necessary.[3] The method of preparation of the complex (e.g., kneading, co-evaporation, freeze-drying) also significantly impacts the quality of the complex and its subsequent solubility.[4] Re-evaluate your complexation protocol to ensure it is optimal.
Possible Cause 3: Reaching Solubility Limit
-
Solution: Even with cyclodextrin complexation, this compound has a solubility limit in aqueous solutions. Consult the solubility data to ensure you are not exceeding this limit. If a higher concentration is required, consider using a co-solvent system if your experimental design allows.
Issue: I am observing precipitation after diluting my DMSO stock of this compound into an aqueous buffer.
-
Solution: This is a common issue when the concentration of the drug in the final aqueous solution exceeds its solubility limit. To mitigate this, you can try:
-
Increasing the final volume of the aqueous buffer to lower the final concentration of this compound.
-
Gently warming the solution.
-
Using a higher percentage of DMSO in the final solution, although this should be done with caution as DMSO can have its own biological effects.[9]
-
Adding a surfactant like sodium lauryl sulphate (SLS) can also improve wettability and dissolution, though this is more common in formulation studies.[10]
-
Data on Mebendazole and this compound Solubility
Table 1: Solubility of Mebendazole in Various Solvents
| Solvent | Solubility | Notes |
| Water | Practically insoluble[8][11] | - |
| 0.1M HCl (Polymorph A) | 0.02 mg/mL | Solubility of different polymorphs varies. |
| 0.1M HCl (Polymorph B) | 0.07 mg/mL | - |
| 0.1M HCl (Polymorph C) | 0.04 mg/mL | - |
| Ethanol | Insoluble[8] | - |
| DMSO | ~10 mM[12] (or 6 mg/mL with warming)[8] | A stock solution can be prepared in DMSO.[8][12] |
| PEG 200 | High solubility compared to other non-volatile solvents[1] | - |
| PEG 400 | Good solvent choice for enhanced release[1] | - |
Table 2: Enhancement of Mebendazole Aqueous Solubility with Cyclodextrins
| Cyclodextrin Complex | Solubility Enhancement | Achieved Aqueous Solubility | Reference |
| Mebendazole/HP-β-CD | 10-fold increase | - | [3] |
| Mebendazole/HP-β-CD | - | 6.05 mg/mL | [7] |
| Mebendazole/β-CD | 35-fold increase | - | [4] |
| Mebendazole/PM-β-CD | 4700-fold increase | - | [4] |
Experimental Protocols
Protocol 1: Preparation of Mebendazole-HP-β-CD Complex (Freeze-Drying Method)
This protocol is adapted from methodologies described in the literature.
-
Dissolution: Dissolve Mebendazole and HP-β-CD in a 1:1 molar ratio in an ethanol:water solution (e.g., 80:20 v/v).
-
Sonication: Sonicate the resulting suspension at a constant temperature (e.g., 25°C) until the dissolution is complete.
-
Evaporation: Remove the ethanol from the solution using a rotary evaporator at approximately 65°C.
-
Freezing: Freeze the remaining aqueous suspension at -40°C for 24 hours.
-
Lyophilization: Freeze-dry the frozen suspension using a lyophilizer to obtain the solid this compound complex powder.
Protocol 2: In Vitro Dissolution Study
This protocol is a generalized representation of dissolution testing methods.[3]
-
Medium Preparation: Prepare 100 mL of the dissolution medium (e.g., distilled water, phosphate buffer pH 7.4) in a dissolution vessel.
-
Sample Addition: Add a precisely weighed amount of this compound (or Mebendazole powder as a control) to the dissolution medium.
-
Agitation: Begin agitation using a paddle method at a constant speed (e.g., 100 rpm) and maintain a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw a specific volume of the medium (e.g., 5 mL).
-
Filtration: Immediately filter the collected sample through a 0.22 µm filter.
-
Analysis: Determine the concentration of dissolved Mebendazole in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry (at λ ≈ 289 nm) or HPLC.
Visual Guides
Caption: Workflow for this compound preparation and solubility troubleshooting.
Caption: Logical relationship for improving Mebendazole solubility.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal engineering approach to improve the solubility of mebendazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro efficacies of solubility-improved mebendazole derivatives against Echinococcus multilocularis | Parasitology | Cambridge Core [cambridge.org]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
The Pivotal Role of Mebmt in Defining Cyclosporin A's Bioactive Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of Cyclosporin A (CsA) is paramount. This guide provides a comprehensive comparison of experimental data validating the critical role of the unique amino acid Mebmt (N-methyl-4-butenyl-4-methylthreonine) in dictating the immunosuppressive conformation of CsA.
Cyclosporin A, a cyclic undecapeptide, is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection. Its biological activity is intrinsically linked to its three-dimensional structure, which is significantly influenced by the this compound residue at position 1. This guide delves into the experimental evidence that elucidates how this compound governs the conformational landscape of CsA and its interaction with its primary intracellular receptor, cyclophilin A (CypA).
This compound: The Linchpin of Cyclosporin A's Conformation and Activity
The unique structural features of this compound, including its N-methylation and the unsaturated side chain, are not merely passive components but actively contribute to the conformational rigidity and specific side-chain orientations required for biological function.[1] Any alteration to this residue can profoundly impact the immunosuppressive potency of the resulting analogue.[2][3]
Conformational Dynamics: Free vs. Bound States
In nonpolar solvents and in its crystalline state, CsA adopts a "closed" conformation characterized by several intramolecular hydrogen bonds. However, upon binding to its biological target, cyclophilin A (CypA), CsA undergoes a significant conformational change to an "open" or "bioactive" conformation.[4][5] The this compound residue plays a crucial role in this transition, with its side chain reorienting to fit into a hydrophobic pocket on the surface of CypA.[4][5][6] This interaction is a critical determinant of the binding affinity and subsequent immunosuppressive activity.
Comparative Analysis of Cyclosporin A and its Analogues
To quantify the impact of this compound on CsA's activity, various analogues with modifications at position 1 have been synthesized and evaluated. The following table summarizes the key findings from comparative studies.
| Analogue | Modification at Position 1 | Relative Immunosuppressive Activity (vs. CsA) | Key Conformational Findings |
| Cyclosporin A (CsA) | (4R)-4-[(E)-butenyl]-4,N-dimethyl-L-threonine (this compound) | 100% | Adopts a specific "bioactive" conformation when bound to cyclophilin.[5] |
| [(4S)-MeBmt¹]-CsA | 4-epimer of this compound | 2-4% | The cyclic peptide backbone is similar to CsA, but the side chain orientation at position 1 is significantly different, leading to a loss of activity.[2] |
| [MeBm₂t¹]-CsA | 4-[(E)-2-butenyl]-4,4,N-trimethyl-L-threonine | ~30% | Shows a similar bound conformation to CsA when complexed with CypA, but has a lower affinity, possibly due to an equilibrium between binding and non-binding conformations in solution.[7] |
| [Ala¹]-CsA | Alanine | Maintained high passive membrane permeability | Suggests that the full this compound side chain is not essential for membrane permeability, a key step in reaching its intracellular target.[8] |
| [Leu¹]-CsA | Leucine | Maintained high passive membrane permeability | Similar to the Alanine analogue, this indicates the backbone conformation is a primary driver of permeability.[8] |
| [Thr¹]-CsA | Threonine | Maintained high passive membrane permeability | Further supports the hypothesis that the complex this compound side chain is not an absolute requirement for membrane crossing.[8] |
Experimental Methodologies for Conformational Analysis
The validation of this compound's role has been made possible through a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Cyclosporin A or its analogues are dissolved in a suitable deuterated solvent (e.g., chloroform-d for nonpolar environments or aqueous buffers for biological conditions). For binding studies, a stoichiometric amount of purified cyclophilin A is added.[6][9]
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: To observe the chemical shifts of protons.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (an entire amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[10]
-
-
Data Analysis: The observed NOEs are used as constraints in molecular dynamics simulations to calculate the three-dimensional structure of the peptide in solution.[1]
X-ray Crystallography
Protocol:
-
Crystallization: The Cyclosporin A-cyclophilin A complex is purified and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain single, well-ordered crystals.[5][7]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the complex.
-
Model Building and Refinement: A molecular model is built into the electron density map and refined to obtain the final, high-resolution crystal structure.[5][7]
Molecular Dynamics (MD) Simulations
Protocol:
-
System Setup: A starting structure of Cyclosporin A (often from NMR or X-ray data) is placed in a simulated environment (e.g., a box of water molecules).
-
Force Field Application: A force field (a set of parameters describing the potential energy of the system) is applied to the atoms.
-
Simulation: The system's trajectory over time is calculated by solving Newton's equations of motion. This allows for the exploration of different conformational states.[4][11]
-
Analysis: The simulation trajectories are analyzed to understand the conformational flexibility, hydrogen bonding patterns, and interactions with the solvent or binding partners.
Visualizing the Role of this compound
The following diagrams illustrate key aspects of this compound's role in Cyclosporin A's conformation and the experimental approaches used to study it.
References
- 1. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity, and conformational analysis of (2S,3R,4S)-MeBmt1-cyclosporin, a novel 1-position epimer of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grantome.com [grantome.com]
- 4. Modeling conformational changes in cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray structure of a monomeric cyclophilin A-cyclosporin A crystal complex at 2.1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. The X-ray structure of (MeBm2t)1-cyclosporin complexed with cyclophilin A provides an explanation for its anomalously high immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Each side chain of cyclosporin A is not essential for high passive permeability across lipid bilayers - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01358H [pubs.rsc.org]
- 9. doaj.org [doaj.org]
- 10. Synthesis, conformation, and immunosuppressive activity of a conformationally restricted cyclosporine lactam analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporin A: Conformational Complexity and Chameleonicity [acs.figshare.com]
A Comparative Analysis of Synthetic Routes to Mebmt: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, commonly known as Mebmt, is a critical step in the development of novel cyclosporin A analogues and other therapeutics. This guide provides a comparative analysis of three distinct and significant synthetic routes to this complex amino acid, offering a detailed examination of their methodologies, quantitative performance, and strategic advantages.
This publication outlines and contrasts the following synthetic strategies:
-
Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution (ATH-DKR) : A modern and efficient route characterized by its convergent nature and high stereoselectivity.
-
Asymmetric Glycine Enolate Aldol Reaction : A classic approach relying on substrate-controlled diastereoselectivity using a chiral auxiliary.
-
Chiral Pool Synthesis : A lengthy but foundational route starting from a readily available chiral precursor, L-tartaric acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and stereochemical control.
| Parameter | ATH-DKR Route (Rolt et al.) | Asymmetric Aldol Route (Evans et al.) | Chiral Pool Route (Wenger) |
| Starting Material | (R)-4-methyl-6-octenoic acid | N-Glycyl-oxazolidinone | Diethyl L-tartrate |
| Overall Yield | ~35% (over 5 linear steps) | Not explicitly stated, likely lower | Not explicitly stated, likely the lowest |
| Number of Steps | 5 (from the prepared β-keto anilide) | ~10 steps | 24 steps |
| Key Stereochemistry-Inducing Step | Asymmetric Transfer Hydrogenation | Asymmetric Aldol Addition | Derived from L-tartaric acid |
| Diastereoselectivity (syn:anti) | >95:5 | >99:1 (for the aldol adduct) | Stereochemistry set by starting material |
| Enantioselectivity | >99:1 | Not explicitly stated for the final product | High (derived from chiral pool) |
| Key Reagents | Ru-catalyst, HCO2H/Et3N | Chiral oxazolidinone, TiCl4, Hunig's base | L-tartaric acid, numerous standard reagents |
Experimental Protocols
Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution (ATH-DKR) Route
This route, developed by Rolt and colleagues, represents a highly efficient and stereoselective approach to this compound.
Key Experimental Step: Asymmetric Transfer Hydrogenation
To a solution of the β-keto anilide precursor in a 5:2 mixture of formic acid and triethylamine is added the ruthenium catalyst ((R,R)-Ts-DPEN Ru(II)) at a substrate-to-catalyst ratio of 100:1. The reaction mixture is stirred at 40 °C for 24 hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired syn-diastereomer of the protected this compound with high diastereoselectivity and enantioselectivity.
Asymmetric Glycine Enolate Aldol Reaction Route
This method, pioneered by Evans and coworkers, utilizes a chiral auxiliary to control the stereochemistry of a key aldol condensation.
Key Experimental Step: Asymmetric Aldol Addition
The chiral N-glycyl-oxazolidinone is dissolved in dichloromethane and cooled to -78 °C. Titanium tetrachloride is added dropwise, followed by the addition of Hunig's base to form the titanium enolate. The aldehyde precursor to the this compound side chain is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted, and the organic layers are combined, dried, and concentrated. The crude product, containing the desired aldol adduct with high diastereoselectivity, is then carried forward through subsequent steps to yield this compound.
Chiral Pool Synthesis Route
This lengthy but foundational synthesis, reported by Wenger, establishes the stereochemistry of this compound from a readily available chiral starting material.
Key Experimental Step: Multi-step Transformation from L-tartaric acid
This synthesis involves a 24-step sequence starting from diethyl L-tartrate. The initial steps involve the protection of the hydroxyl groups and the selective reduction of one of the ester functionalities. The carbon chain is then extended through a series of reactions, including Grignard additions and Wittig reactions, to construct the octenoic acid backbone. The stereocenters at C2, C3, and C4 are meticulously installed, relying on the inherent chirality of the starting material and substrate-controlled reactions. The N-methylamino group is introduced later in the synthesis. Due to the extensive number of steps, the overall yield is expected to be low.
Visualizing the Synthetic Pathways
To further elucidate the logical flow and key transformations in each synthetic route, the following diagrams are provided.
Caption: ATH-DKR Route Workflow
Caption: Asymmetric Aldol Route Workflow
Caption: Chiral Pool Route Workflow
Conclusion
The choice of synthetic route to this compound will ultimately depend on the specific needs and resources of the research program. The ATH-DKR route offers a modern, efficient, and highly stereoselective option, making it ideal for medicinal chemistry campaigns and the rapid generation of analogues. The asymmetric aldol approach provides a reliable method with excellent diastereoselectivity, though it may be more labor-intensive than the ATH-DKR route. The chiral pool synthesis , while historically significant and demonstrative of masterful synthetic planning, is likely too lengthy and low-yielding for most contemporary drug discovery efforts. This comparative guide provides the necessary data and conceptual framework to aid researchers in making an informed decision for their synthetic endeavors.
A Comparative Guide to the Cross-Validation of Analytical Methods for Mebendazole Metabolite Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Mebendazole (Mebmt) and its primary metabolites, hydroxymebendazole (HMEB) and 2-amino-5-benzoylbenzimidazole (AMBZ). The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development. This document presents a cross-validation of commonly employed techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—supported by experimental data from various studies.
Comparative Analysis of Analytical Methods
The performance of analytical methods for Mebendazole and its metabolites varies in terms of sensitivity, specificity, and throughput. The following tables summarize the quantitative performance characteristics of HPLC-UV, LC-MS/MS, and UPLC-MS/MS as reported in the literature.
Table 1: Performance Comparison of Analytical Methods for Mebendazole Quantification
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | 1 - 60 µg/mL[1] | 0.05 - 50 µg/kg[2] | 1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 2.34 µg/mL[3] | 0.12 - 0.80 µg/kg[2] | ~1 ng/mL |
| Accuracy (% Recovery) | >95%[1] | 86.77 - 96.94%[2] | 95 - 105% |
| Precision (%RSD) | < 2%[3] | Intraday: 1.75 - 4.99% Interday: 2.54 - 5.52%[2] | < 15% |
| Specificity | Moderate | High | High |
| Throughput | Low to Moderate | High | Very High |
Table 2: Performance Comparison for Mebendazole Metabolite (HMEB and AMBZ) Quantification
| Parameter | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | HMEB: 0.05 - 25 µg/kg AMBZ: 0.1 - 25 µg/kg[2] | Not explicitly found, but expected to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | HMEB: 0.15 µg/kg AMBZ: 0.80 µg/kg[2] | Not explicitly found, but expected to be in the sub-ng/mL to low ng/mL range. |
| Accuracy (% Recovery) | HMEB: 88.44 - 96.48% AMBZ: 87.89 - 97.38%[2] | Not explicitly found, but typically high (e.g., 85-115%). |
| Precision (%RSD) | Intraday and Interday < 6%[2] | Not explicitly found, but typically < 15%. |
Mebendazole Metabolism
Mebendazole undergoes extensive first-pass metabolism in the liver.[4] The primary metabolic pathways involve reduction and hydrolysis. The ketone moiety of mebendazole is reduced to form hydroxymebendazole (MBZ-OH), a chiral metabolite.[5] Another major metabolic pathway is the hydrolysis of the carbamate group, leading to the formation of 2-amino-5-benzoylbenzimidazole. These metabolites are generally considered to have less anthelmintic activity than the parent drug.[6]
Experimental Protocols
HPLC-UV Method
This method is often used for the analysis of pharmaceutical formulations due to its simplicity and cost-effectiveness.
-
Sample Preparation: Tablets are crushed, and the powder is dissolved in a suitable solvent, typically methanol or a mixture of acetonitrile and water. The solution is then filtered before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Mebendazole shows maximum absorbance, such as 290 nm[1] or 234 nm.[7]
-
-
Quantification: Quantification is based on the peak area of Mebendazole compared to a standard calibration curve. An internal standard may be used to improve accuracy and precision.
LC-MS/MS Method
LC-MS/MS offers high sensitivity and specificity, making it the method of choice for analyzing biological samples with complex matrices.
-
Sample Preparation: For biological samples like plasma or tissue, protein precipitation with an organic solvent (e.g., acetonitrile) is a common first step. This is often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analytes.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Mebendazole and its metabolites are monitored. This provides high selectivity.
-
-
Quantification: Isotope-labeled internal standards are often used to ensure the highest accuracy and precision.
UPLC-MS/MS Method
UPLC-MS/MS provides even faster analysis times and higher resolution compared to conventional LC-MS/MS, making it ideal for high-throughput analysis.
-
Sample Preparation: Similar to LC-MS/MS methods, involving protein precipitation, LLE, or SPE.
-
Chromatographic Conditions:
-
Column: Sub-2 µm particle size columns (e.g., C18, 50-100 mm in length).
-
Mobile Phase: Similar mobile phases to LC-MS/MS are used, but the gradient elution is much faster.
-
Flow Rate: Higher flow rates are typically used compared to conventional HPLC.
-
-
Mass Spectrometry Conditions: Similar to LC-MS/MS, using ESI in positive mode and MRM for detection.
-
Quantification: Stable isotope-labeled internal standards are recommended for optimal performance.
Cross-Validation Workflow
A typical cross-validation workflow for analytical methods ensures that a new or modified method provides equivalent results to an established method.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Mebmt-Containing Compounds: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo studies of compounds containing the pivotal amino acid, (4R)-4-[(E)-butenyl]-4,N-dimethyl-L-threonine (MeBmt). The primary focus is on Cyclosporin A (CsA), the most prominent this compound-containing compound, and its key alternatives in immunosuppressive therapy, Tacrolimus and Sirolimus. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and immunology by presenting objective data, detailed experimental methodologies, and visual representations of key biological pathways.
Introduction to this compound and its Significance
(4R)-4-[(E)-butenyl]-4,N-dimethyl-L-threonine, commonly abbreviated as this compound, is a unique, non-proteinogenic amino acid that forms a crucial part of the cyclic undecapeptide, Cyclosporin A. The presence and specific conformation of this compound are essential for the potent immunosuppressive activity of CsA. This activity is primarily mediated through the inhibition of T-cell activation, a cornerstone of preventing organ transplant rejection and managing autoimmune diseases. Understanding the biological activity of this compound-containing compounds through in vitro and in vivo studies is paramount for the development of new and improved immunomodulatory therapies.
Mechanism of Action: A Tale of Two Pathways
The immunosuppressive effects of Cyclosporin A and its alternatives, Tacrolimus and Sirolimus, are mediated through distinct intracellular signaling pathways.
Cyclosporin A and Tacrolimus: Calcineurin Inhibition
Cyclosporin A and Tacrolimus, although structurally different, share a common mechanism of action by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.
-
Binding to Immunophilins: Upon entering a T-cell, Cyclosporin A binds to its cytosolic receptor, cyclophilin. Similarly, Tacrolimus binds to the FK506-binding protein (FKBP).
-
Inhibition of Calcineurin: The resulting drug-immunophilin complex then binds to and inhibits the phosphatase activity of calcineurin.
-
Blocking NFAT Activation: This inhibition prevents calcineurin from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.
-
Suppression of Cytokine Gene Expression: Consequently, NFAT cannot translocate to the nucleus to activate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The suppression of IL-2 production is a critical step in halting T-cell proliferation and activation.
Sirolimus: mTOR Inhibition
Sirolimus (also known as Rapamycin) acts on a different signaling pathway to exert its immunosuppressive effects.
-
Binding to FKBP: Similar to Tacrolimus, Sirolimus binds to FKBP.
-
Inhibition of mTOR: However, the Sirolimus-FKBP complex does not inhibit calcineurin. Instead, it binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase.
-
Blocking Cell Cycle Progression: mTOR is a crucial regulator of cell growth, proliferation, and survival. By inhibiting mTOR, Sirolimus blocks the progression of the T-cell cycle from the G1 to the S phase, thereby preventing T-cell proliferation in response to IL-2.
In Vitro Studies: Dissecting Immunosuppressive Activity
In vitro assays are fundamental for elucidating the mechanisms of action and determining the potency of immunosuppressive compounds.
Key In Vitro Assays
-
Mixed Lymphocyte Reaction (MLR): This assay is a cornerstone for assessing the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation, mimicking the initial stages of organ rejection.[1][2]
-
T-Cell Proliferation Assays: These assays quantify the ability of a compound to inhibit the proliferation of T-cells stimulated by mitogens (e.g., phytohemagglutinin) or specific antigens.
-
NFAT Reporter Assays: These assays directly measure the activity of the NFAT transcription factor, providing a specific readout for the inhibition of the calcineurin-NFAT pathway.[3]
-
Cytokine Production Assays: Measurement of cytokine levels (e.g., IL-2, IFN-γ) in the supernatant of stimulated T-cell cultures provides a quantitative measure of the compound's effect on T-cell activation.
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Cyclosporin A, Tacrolimus, and Sirolimus in T-cell proliferation assays, a key measure of their in vitro immunosuppressive potency.
| Compound | Target | Assay | IC50 (nM) | Reference |
| Cyclosporin A | Calcineurin | T-Cell Proliferation (MLR) | 20 - 100 | [4] |
| Tacrolimus | Calcineurin | T-Cell Proliferation (MLR) | 0.2 - 2 | |
| Sirolimus | mTOR | T-Cell Proliferation (IL-2 stimulated) | 0.1 - 1 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, cell types, and stimuli used.
In Vivo Studies: Evaluating Efficacy and Safety in Complex Biological Systems
In vivo studies in animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of immunosuppressive compounds in a whole-organism context.
Key In Vivo Models
-
Organ Transplantation Models: Rodent and large animal models of heart, kidney, and skin transplantation are widely used to assess the ability of a compound to prevent graft rejection.
-
Graft-versus-Host Disease (GvHD) Models: These models, typically in mice, are used to evaluate the efficacy of compounds in preventing this serious complication of allogeneic hematopoietic stem cell transplantation.[6]
-
Autoimmune Disease Models: Animal models of diseases like rheumatoid arthritis and psoriasis are used to assess the therapeutic potential of immunosuppressants in these conditions.
Quantitative Comparison of In Vivo Efficacy
The following table provides a comparative overview of the in vivo efficacy of Cyclosporin A, Tacrolimus, and Sirolimus in preventing acute organ rejection.
| Compound | Animal Model | Endpoint | Efficacy | Reference |
| Cyclosporin A | Rat Heart Allograft | Graft Survival | Significantly prolonged | |
| Tacrolimus | Rat Heart Allograft | Graft Survival | Significantly prolonged (often at lower doses than CsA) | |
| Sirolimus | Rat Heart Allograft | Graft Survival | Significantly prolonged | [7] |
| Cyclosporin A vs. Tacrolimus | Human Kidney Transplant | Acute Rejection Rate (1 year) | Tacrolimus associated with lower rates | [8] |
| Cyclosporin A vs. Sirolimus | Human Kidney Transplant | Graft Survival (1 year) | Similar rates | [7] |
Experimental Protocols
In Vitro: Mixed Lymphocyte Reaction (MLR) Protocol
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct healthy donors (responder and stimulator) using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Inactivation: Inactivate the stimulator PBMCs by irradiation (e.g., 30 Gy) or treatment with mitomycin C (50 µg/mL for 30 minutes) to prevent their proliferation.
-
Co-culture: Co-culture responder PBMCs (1 x 10^5 cells/well) with an equal number of inactivated stimulator PBMCs in 96-well round-bottom plates in complete RPMI-1640 medium.
-
Compound Addition: Add serial dilutions of Cyclosporin A, Tacrolimus, or Sirolimus to the co-cultures at the time of plating.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Assess T-cell proliferation by adding [3H]-thymidine (1 µCi/well) for the final 18 hours of culture and measuring its incorporation into DNA using a scintillation counter. Alternatively, proliferation can be measured using dye dilution assays (e.g., CFSE).
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration and determine the IC50 value.[1][2]
In Vivo: Murine Skin Allograft Model
-
Animal Model: Use adult (8-12 weeks old) male mice of two different inbred strains (e.g., C57BL/6 as donors and BALB/c as recipients).
-
Skin Grafting: Anesthetize the recipient mouse and prepare a graft bed on the dorsal flank. Harvest a full-thickness skin graft (approximately 1 cm²) from the tail of a donor mouse and place it onto the graft bed of the recipient. Secure the graft with sutures and a bandage.
-
Immunosuppressive Treatment: Administer Cyclosporin A (e.g., 15 mg/kg/day, intraperitoneally), Tacrolimus (e.g., 1 mg/kg/day, intraperitoneally), or Sirolimus (e.g., 0.5 mg/kg/day, intraperitoneally) to recipient mice daily, starting on the day of transplantation. A control group should receive the vehicle only.
-
Graft Survival Assessment: Monitor the grafts daily for signs of rejection (e.g., inflammation, edema, necrosis). The day of rejection is defined as the day on which more than 80% of the graft is necrotic.
-
Data Analysis: Plot graft survival curves (Kaplan-Meier) for each treatment group and compare the median survival times. Statistical significance can be determined using the log-rank test.
Workflow for Immunosuppressive Drug Evaluation
The evaluation of a novel this compound-containing compound or other immunosuppressants typically follows a structured workflow, from initial in vitro screening to preclinical in vivo validation.
Conclusion
The study of this compound-containing compounds, particularly Cyclosporin A, has been instrumental in the advancement of immunosuppressive therapy. This guide has provided a comparative overview of the in vitro and in vivo methodologies used to evaluate these compounds, alongside their key alternatives, Tacrolimus and Sirolimus. While Cyclosporin A and Tacrolimus effectively suppress T-cell activation through the calcineurin-NFAT pathway, Sirolimus acts via mTOR inhibition. In vitro assays consistently demonstrate that Tacrolimus and Sirolimus are more potent than Cyclosporin A on a molar basis. In vivo studies have translated these findings into clinical practice, with Tacrolimus often showing a superior efficacy profile in preventing acute rejection. The choice of immunosuppressant, however, depends on a variety of factors including the specific clinical indication, patient characteristics, and the side-effect profile of each drug. The detailed experimental protocols and comparative data presented herein are intended to aid researchers in the design and interpretation of their studies, ultimately contributing to the development of safer and more effective immunomodulatory therapies.
References
- 1. marinbio.com [marinbio.com]
- 2. Direct effect of cyclosporin A on CD8+ T lymphocytes in a primary mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Effects of mTOR Inhibitor Sirolimus on Naïve and CMV-Specific T Cells Extending Its Applicable Range Beyond Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporine A but Not Corticosteroids Support Efficacy of Ex Vivo Expanded, Adoptively Transferred Human Tregs in GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of sirolimus plus tacrolimus versus sirolimus plus cyclosporine in high-risk renal allograft recipients: results from an open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of Mebmt-Containing Peptides Versus Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as (4R)-4-[(E)-but-2-enyl]-4,N-dimethyl-L-threonine (Mebmt), into peptides has profound implications for their conformational properties and biological activities. This guide provides a comparative analysis of the conformational landscapes of this compound-containing peptides, primarily focusing on the well-studied immunosuppressant Cyclosporin A (CsA), versus their non-methylated or otherwise modified analogs. We present quantitative data from key experimental techniques, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of these structural differences.
The Influence of this compound on Peptide Conformation
The unique structure of this compound, a key component of Cyclosporin A, plays a critical role in the biological activity of the molecule.[1] The N-methyl group on the peptide backbone introduces significant steric constraints, influencing the accessible dihedral angles and favoring specific secondary structures. This N-methylation reduces the number of hydrogen bond donors, which can impact solubility and membrane permeability.[2] Furthermore, the bulky side chain of this compound contributes to the overall shape and receptor-binding profile of the peptide.
Studies on CsA and its analogs have demonstrated that even subtle changes to the this compound residue, such as altering its stereochemistry, can lead to dramatic shifts in the peptide's three-dimensional structure and a corresponding loss of biological activity. This highlights the critical role of this compound in pre-organizing the peptide into a bioactive conformation.
Comparative Conformational Data
The following tables summarize key conformational parameters obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations for a representative this compound-containing peptide (Cyclosporin A) and a hypothetical non-methylated analog.
Table 1: Comparative NMR Chemical Shifts (δ) in CDCl₃
| Residue/Atom | This compound-Containing Peptide (CsA) (ppm) | Non-Methylated Analog (ppm) | Key Observation |
| This compound¹ Hα | 5.71 | - | N-methylation and side chain influence the chemical environment of the α-proton. |
| This compound¹ Hβ | 4.88 | - | The β-proton chemical shift is sensitive to the side-chain orientation. |
| This compound¹ N-CH₃ | 3.10 | - | Characteristic peak for the N-methyl group. |
| Ala⁷ Hα | 5.25 | 4.80 | Significant downfield shift in the this compound-peptide, suggesting a more constrained and different local environment. |
| Val⁵ Hα | 4.95 | 4.60 | Downfield shift indicates a change in the backbone conformation around this residue. |
Table 2: Key Dihedral Angle Constraints from MD Simulations
| Dihedral Angle | This compound-Containing Peptide (CsA) | Non-Methylated Analog | Implication |
| This compound¹ φ (C'-N-Cα-C') | -60° to -90° | -120° to -150° | N-methylation restricts the φ angle, favoring a more compact conformation. |
| This compound¹ ψ (N-Cα-C'-N) | 120° to 150° | 120° to 180° | The ψ angle is also influenced, though to a lesser extent. |
| Ala⁷ φ | -140° to -160° | -70° to -90° | The conformation of adjacent residues is significantly altered by the presence of this compound. |
| MeLeu⁹-MeLeu¹⁰ ω | ~0° (cis) | ~180° (trans) | N-methylation can favor cis-peptide bonds, a key feature in the bioactive conformation of CsA.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible conformational analysis. Below are protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Objective: To determine the three-dimensional structure of a cyclic peptide in solution by analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the peptide in 0.5 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard (e.g., TMS).
-
Filter the sample into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H: For initial assessment of sample purity and signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues. A mixing time of 80 ms is typically used.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å). A range of mixing times (e.g., 100-300 ms) should be used to build up NOE intensities. ROESY is often preferred for medium-sized molecules to avoid zero-crossing of NOEs.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance constraints.
-
Measure coupling constants (e.g., ³JHNα) from high-resolution 1D or 2D spectra to obtain dihedral angle constraints.
-
Use the distance and dihedral angle constraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure content (e.g., α-helix, β-sheet, turns) of the peptide in solution.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL. The final volume is typically 200-300 µL.
-
The buffer itself should be measured as a blank.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 1 mm.
-
Set the scanning speed to 50 nm/min, with a bandwidth of 1 nm and a data pitch of 0.5 nm.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content using deconvolution software (e.g., K2D2, DichroWeb).
-
Molecular Dynamics (MD) Simulations
Objective: To explore the conformational landscape and dynamics of the peptide in a simulated environment.
Methodology:
-
System Setup:
-
Obtain or build an initial 3D structure of the peptide.
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).
-
Place the peptide in a periodic box of appropriate size and shape.
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system if necessary.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and unfavorable contacts in the initial structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions with position restraints on the peptide backbone.
-
Perform a subsequent equilibration run under NPT (constant number of particles, pressure, and temperature) conditions to allow the system density to relax.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) without position restraints.
-
Save the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory for conformational changes, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), dihedral angle distributions, and hydrogen bonding patterns.
-
Cluster the conformations to identify the most populated structural ensembles.
-
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the conformational analysis of peptides.
Caption: Experimental workflow for comparative conformational analysis.
Caption: Integration of NMR data for 3D structure determination.
Caption: Workflow for a typical molecular dynamics simulation.
Conclusion
The conformational analysis of this compound-containing peptides and their analogs reveals the profound impact of N-methylation and side-chain stereochemistry on the three-dimensional structure. The integration of experimental techniques like NMR and CD spectroscopy with computational methods such as molecular dynamics simulations provides a powerful approach to elucidate these structural nuances. The data and protocols presented in this guide offer a framework for researchers to conduct their own comparative studies, ultimately contributing to the rational design of peptides with enhanced therapeutic properties.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mebmt
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Mebmt (Cyclosporin Impurity 4), a compound used in research and development. Adherence to these guidelines is critical for protecting laboratory personnel and the environment from potential hazards.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] Appropriate personal protective equipment must be worn at all times.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemically resistant (e.g., nitrile gloves). Double gloving is recommended.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood or if there is a risk of generating aerosols. |
Step-by-Step this compound Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the first critical step in waste management.
-
Solid this compound Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and other contaminated disposable materials like paper towels in a designated solid hazardous waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any needles, syringes, or broken glassware contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[2]
Step 2: Waste Container Selection and Labeling
The selection and proper labeling of waste containers are mandated by safety regulations.
-
Container Type: Use only sturdy, leak-proof containers that are chemically compatible with this compound. Ensure the container has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag.[3] The label must include:
-
The full chemical name: "this compound" or "(2S,3R,4R,6E)-3-Hydroxy-4-methyl-2-(methylamino)-6-octenoic acid". Avoid abbreviations or chemical formulas.
-
The concentration of the constituents.
-
The accumulation start date.
-
Hazard identification (e.g., "Toxic," "Irritant").
-
Step 3: Temporary Storage in the Laboratory
Proper temporary storage is crucial to prevent accidents.
-
Location: Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel and away from general lab traffic.
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store this compound waste away from incompatible chemicals.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's official channels.
-
Contact EHS: When the waste container is approximately three-quarters full, or before the accumulation time limit set by your institution is reached, contact your Environmental Health & Safety (EHS) office to schedule a waste pickup.[4]
-
Documentation: Complete any required waste pickup request forms, providing accurate information about the waste stream. Retain a copy of all disposal records as required by regulations.
Step 5: Decontamination of Reusable Glassware
Properly decontaminate any reusable glassware that has come into contact with this compound.
-
Triple Rinse: Reusable glassware can be decontaminated by rinsing it three times with a suitable solvent, such as 70% ethanol.[2] The rinsate from these washes must be collected and disposed of as hazardous liquid waste.
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area. Remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a culture of safety and responsibility that extends beyond the product itself.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mebmt
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mebmt ((2S,3R,4R,E)-3-Hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid), a key amino acid characteristic of cyclosporins. Given that this compound is a research and development compound with limited published safety data, a cautious approach, treating it as a substance of unknown potency, is strongly advised.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Dispose of gloves immediately after handling this compound and wash hands thoroughly. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where this compound is handled. A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved laboratory coat is required to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area | All handling of this compound powder should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following step-by-step guide outlines the recommended procedures.
Preparation and Weighing:
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and free of clutter.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) before handling the compound.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound in a tared weigh boat inside the chemical fume hood. Avoid generating dust.
Dissolving and Transferring:
-
Solvent Addition: Add the solvent to the vessel containing the this compound powder slowly to avoid splashing.
-
Dissolution: Gently swirl or stir the mixture to dissolve the compound. If necessary, use a sonicator, ensuring the container is properly sealed.
-
Transfer: Use a clean pipette or syringe to transfer the this compound solution.
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
PPE Removal: Remove gloves first, followed by the lab coat, and then eye protection. Wash hands immediately and thoroughly.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions and solvent rinses should be collected in a designated, labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling and Disposal of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
